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  • Product: Methyl phenyl cyanocarbonimidodithioate
  • CAS: 152381-91-4

Core Science & Biosynthesis

Foundational

Methyl Phenyl Cyanocarbonimidodithioate: A Mechanistic Exploration

An In-depth Technical Guide to the Abstract Methyl phenyl cyanocarbonimidodithioate is a novel synthetic compound featuring a unique combination of a dithiocarbamate moiety, a cyanoimino group, and phenyl and methyl subs...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the

Abstract

Methyl phenyl cyanocarbonimidodithioate is a novel synthetic compound featuring a unique combination of a dithiocarbamate moiety, a cyanoimino group, and phenyl and methyl substitutions. While direct biological data for this specific molecule is not extensively available in current literature, its structural components suggest a rich potential for multifaceted pharmacological activity. This guide synthesizes information from the broader classes of dithiocarbamates and related compounds to propose a putative mechanism of action for methyl phenyl cyanocarbonimidodithioate. We will delve into its likely interactions with cellular machinery, focusing on metal chelation, modulation of the ubiquitin-proteasome system, and induction of oxidative stress. Furthermore, this document provides detailed, field-proven experimental protocols for researchers and drug development professionals to investigate and validate these proposed mechanisms.

Introduction: Unveiling a Candidate Molecule

The quest for novel therapeutic agents with unique mechanisms of action is a cornerstone of modern drug discovery. Methyl phenyl cyanocarbonimidodithioate emerges as a compelling candidate due to its hybrid structure. The dithiocarbamate functional group is a well-established pharmacophore known for its diverse biological activities, ranging from anticancer to antimicrobial effects.[1][2][3] The presence of a cyanoimino group and aromatic (phenyl) and aliphatic (methyl) substituents introduces electronic and steric factors that can significantly modulate its biological profile. This guide will, therefore, explore the hypothetical mechanism of action of methyl phenyl cyanocarbonimidodithioate by dissecting the contributions of its constituent parts and proposing a synergistic model of activity.

Proposed Mechanism of Action: A Multi-pronged Approach

Based on the known pharmacology of dithiocarbamates, we propose that methyl phenyl cyanocarbonimidodithioate exerts its biological effects through at least three interconnected pathways:

  • Metal Chelation and Disruption of Metalloenzymes: Dithiocarbamates are potent metal chelators, with a high affinity for divalent cations such as copper (Cu²⁺) and zinc (Zn²⁺).[1][3] This chelation can lead to the inhibition of metalloenzymes that are crucial for cellular function, including matrix metalloproteinases (MMPs) involved in cancer metastasis and carbonic anhydrases.

  • Inhibition of the Ubiquitin-Proteasome System (UPS): The UPS is a critical pathway for protein degradation, and its inhibition is a validated strategy in cancer therapy. Dithiocarbamate-copper complexes have been shown to inhibit the 26S proteasome, leading to an accumulation of misfolded proteins and the induction of apoptosis.[1]

  • Induction of Reactive Oxygen Species (ROS): The interaction of dithiocarbamates with cellular thiols and metals can catalyze the production of ROS.[1] While low levels of ROS are involved in normal cell signaling, excessive ROS generation leads to oxidative stress, damage to cellular components (DNA, proteins, lipids), and ultimately, programmed cell death.

The phenyl and cyano groups are likely to influence the lipophilicity and electronic properties of the molecule, thereby affecting its cellular uptake, target affinity, and overall potency.

Visualizing the Proposed Mechanism

Methyl Phenyl Cyanocarbonimidodithioate Mechanism cluster_extracellular Extracellular Space cluster_cellular Cellular Environment Compound Methyl Phenyl Cyanocarbonimidodithioate Compound_Intra Intracellular Compound Compound->Compound_Intra Cellular Uptake Metal_Chelation Metal Chelation (Cu²⁺, Zn²⁺) Compound_Intra->Metal_Chelation Binds Metals UPS_Inhibition Ubiquitin-Proteasome System Inhibition Compound_Intra->UPS_Inhibition Forms complex with metals ROS_Generation ROS Generation Compound_Intra->ROS_Generation Redox cycling Metalloenzyme Metalloenzyme Inhibition Metal_Chelation->Metalloenzyme Apoptosis Apoptosis UPS_Inhibition->Apoptosis Protein accumulation ROS_Generation->Apoptosis Oxidative stress Metalloenzyme->Apoptosis Functional disruption

Caption: Proposed multi-pronged mechanism of action for methyl phenyl cyanocarbonimidodithioate.

Experimental Validation: A Step-by-Step Guide

To rigorously test the proposed mechanisms of action, a series of well-defined experiments are necessary. The following protocols are designed to be self-validating and provide clear, interpretable results.

3.1. Validating Metal Chelation and Metalloenzyme Inhibition

Objective: To determine if methyl phenyl cyanocarbonimidodithioate chelates divalent cations and inhibits the activity of a representative metalloenzyme.

Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

  • Reagents and Materials:

    • Human Carbonic Anhydrase II (CA-II), purified

    • Methyl phenyl cyanocarbonimidodithioate

    • p-Nitrophenyl acetate (pNPA), substrate

    • Tris-HCl buffer (pH 7.4)

    • 96-well microplate reader

    • DMSO (for compound dissolution)

  • Procedure:

    • Prepare a stock solution of methyl phenyl cyanocarbonimidodithioate in DMSO.

    • In a 96-well plate, add 10 µL of varying concentrations of the compound (e.g., 0.1 µM to 100 µM) to respective wells. Include a vehicle control (DMSO only) and a positive control (a known CA-II inhibitor like acetazolamide).

    • Add 170 µL of Tris-HCl buffer to each well.

    • Add 10 µL of a 1 µg/mL solution of CA-II to each well and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of 10 mM pNPA to each well.

    • Immediately measure the absorbance at 405 nm every 30 seconds for 10 minutes.

    • Calculate the rate of pNPA hydrolysis for each concentration.

    • Determine the IC₅₀ value of methyl phenyl cyanocarbonimidodithioate for CA-II inhibition.

Causality and Interpretation: A dose-dependent decrease in the rate of pNPA hydrolysis indicates inhibition of CA-II. This supports the hypothesis that the compound can interact with and inhibit metalloenzymes, likely through chelation of the zinc ion in the active site.

3.2. Assessing Ubiquitin-Proteasome System (UPS) Inhibition

Objective: To evaluate the effect of methyl phenyl cyanocarbonimidodithioate on the activity of the 26S proteasome in a cellular context.

Protocol: In-Cell 26S Proteasome Activity Assay

  • Reagents and Materials:

    • Cancer cell line (e.g., HeLa or a relevant line for the intended therapeutic area)

    • Methyl phenyl cyanocarbonimidodithioate

    • Proteasome-Glo™ Chymotrypsin-Like Cell-Based Assay kit (or similar)

    • Cell culture medium and supplements

    • 96-well opaque-walled plates

    • Luminometer

  • Procedure:

    • Seed the cancer cells in a 96-well opaque-walled plate at an appropriate density and allow them to adhere overnight.

    • Treat the cells with varying concentrations of methyl phenyl cyanocarbonimidodithioate for a predetermined time (e.g., 6, 12, or 24 hours). Include a vehicle control and a positive control (e.g., bortezomib).

    • Prepare the Proteasome-Glo™ reagent according to the manufacturer's instructions.

    • Add the reagent to each well and incubate for 10 minutes at room temperature to allow for cell lysis and substrate cleavage.

    • Measure the luminescence using a luminometer.

Causality and Interpretation: A dose-dependent decrease in the luminescent signal indicates a reduction in proteasome activity. This would provide strong evidence for the compound's ability to inhibit the UPS, a key component of its proposed anticancer mechanism.

3.3. Quantifying the Induction of Reactive Oxygen Species (ROS)

Objective: To measure the intracellular generation of ROS following treatment with methyl phenyl cyanocarbonimidodithioate.

Protocol: Cellular ROS Detection with DCFDA

  • Reagents and Materials:

    • Cancer cell line

    • Methyl phenyl cyanocarbonimidodithioate

    • 2',7'-Dichlorofluorescin diacetate (DCFDA)

    • Phosphate-buffered saline (PBS)

    • 96-well black, clear-bottom plates

    • Fluorescence microplate reader or flow cytometer

  • Procedure:

    • Seed cells in a 96-well black, clear-bottom plate and allow them to attach.

    • Wash the cells with PBS and then incubate them with 10 µM DCFDA in serum-free medium for 30 minutes at 37°C in the dark.

    • Wash the cells again with PBS to remove excess DCFDA.

    • Treat the cells with different concentrations of methyl phenyl cyanocarbonimidodithioate. Include a vehicle control and a positive control (e.g., H₂O₂).

    • Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) at various time points (e.g., 1, 2, 4 hours).

Causality and Interpretation: An increase in fluorescence intensity corresponds to the oxidation of DCFDA by intracellular ROS. A dose- and time-dependent increase in fluorescence would confirm that the compound induces oxidative stress.

Experimental Workflow Diagram

Experimental_Workflow cluster_hypothesis Hypothesis Generation cluster_validation Experimental Validation Hypothesis Methyl Phenyl Cyanocarbonimidodithioate has a multi-pronged mechanism of action Metal_Chelation_Exp Carbonic Anhydrase Inhibition Assay Hypothesis->Metal_Chelation_Exp UPS_Inhibition_Exp In-Cell 26S Proteasome Activity Assay Hypothesis->UPS_Inhibition_Exp ROS_Generation_Exp Cellular ROS Detection (DCFDA) Hypothesis->ROS_Generation_Exp Data_Analysis Data Analysis (IC₅₀, Luminescence, Fluorescence) Metal_Chelation_Exp->Data_Analysis UPS_Inhibition_Exp->Data_Analysis ROS_Generation_Exp->Data_Analysis

Caption: Workflow for the experimental validation of the proposed mechanism of action.

Data Summary and Interpretation

The following table provides a template for summarizing the expected quantitative data from the proposed experiments.

Parameter Methyl Phenyl Cyanocarbonimidodithioate Positive Control Interpretation
CA-II IC₅₀ (µM) Expected in low µM rangeAcetazolamide (~0.1 µM)Potency of metalloenzyme inhibition.
Proteasome Inhibition (at 10 µM) Expected >50% reduction in luminescenceBortezomib (>90% reduction)Efficacy of UPS inhibition.
ROS Induction (at 10 µM) Expected >2-fold increase in fluorescenceH₂O₂ (>5-fold increase)Magnitude of oxidative stress induction.
Conclusion and Future Directions

While the precise mechanism of action of methyl phenyl cyanocarbonimidodithioate awaits direct experimental confirmation, the foundational knowledge of dithiocarbamate chemistry provides a robust framework for its investigation. The proposed multi-pronged mechanism, involving metal chelation, UPS inhibition, and ROS induction, offers a compelling rationale for its potential as a therapeutic agent, particularly in oncology. The experimental protocols outlined in this guide provide a clear path forward for researchers to elucidate its biological activity and pave the way for further preclinical development. Future studies should also explore its effects on specific signaling pathways downstream of these primary mechanisms and investigate its in vivo efficacy and safety profile.

References
  • Kaul, L., et al. (2021). The revival of dithiocarbamates: from pesticides to innovative medical treatments. FEBS Open Bio, 11(5), 1184-1201. [Link]

  • Adebayo, O. A., & Akinnibosun, F. I. (2020). The mechanisms of action involving dithiocarbamate complexes in biological systems. ResearchGate. [Link]

  • Merlino, A., et al. (2022). Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. Applied Sciences, 12(19), 9586. [Link]

  • de Almeida, A. M. P., et al. (2021). Application of Dithiocarbamates as Potential New Antitrypanosomatids-Drugs: Approach Chemistry, Functional and Biological. Molecules, 26(16), 4983. [Link]

  • Hogarth, G. (2015). Addressing misconceptions in dithiocarbamate chemistry. Dalton Transactions, 44(25), 11219-11222. [Link]

Sources

Exploratory

Structural Characterization and Synthetic Utility of Methyl Phenyl Cyanocarbonimidodithioate

This technical guide details the structural characteristics, synthesis, and applications of Methyl phenyl cyanocarbonimidodithioate , a specialized N-cyanoheterocumulene equivalent used in the synthesis of bioactive N-he...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural characteristics, synthesis, and applications of Methyl phenyl cyanocarbonimidodithioate , a specialized N-cyanoheterocumulene equivalent used in the synthesis of bioactive N-heterocycles.

Executive Summary

Methyl phenyl cyanocarbonimidodithioate (CAS 152381-91-4 ) is an asymmetrical N-cyanocarbonimidate intermediate.[1] Functioning as a "push-pull" alkene equivalent, it possesses two electrophilic sulfur centers with distinct leaving group abilities (methylthio vs. phenylthio). This asymmetry allows for highly regioselective nucleophilic substitutions, making it a critical synthon in the development of anthelmintic benzimidazoles (e.g., Febantel analogs), histamine H2-receptor antagonists (e.g., Cimetidine analogs), and triazine-based agrochemicals.

Chemical Identity & Properties

PropertySpecification
Chemical Name Methyl phenyl cyanocarbonimidodithioate
IUPAC Name Methyl phenyl N-cyanocarbonimidodithioate
CAS Number 152381-91-4
Molecular Formula C

H

N

S

Molecular Weight 208.30 g/mol
SMILES CSC(=NC#N)Sc1ccccc1
Physical State Off-white to pale yellow solid (typically)
Solubility Soluble in DMSO, DMF, Chloroform, Dichloromethane
Stability Moisture sensitive; store at 2-8°C under inert atmosphere
Structural Significance

The compound features a central carbon atom double-bonded to a cyano-nitrogen (


). This electron-withdrawing cyano group activates the central carbon for nucleophilic attack. The asymmetry (

vs.

) is the defining feature:
  • S-Methyl group: A moderate leaving group.

  • S-Phenyl group: A bulky, aromatic leaving group that can also serve as a steric director or be retained in the final structure depending on the nucleophile used.

Synthesis Protocol: Trans-Thioetherification

Direct synthesis of the asymmetrical ester is best achieved via a controlled trans-thioetherification of the symmetric dimethyl ester. This method avoids the formation of inseparable mixtures common in direct alkylation of dipotassium salts.

Reagents Required[1][2][3][4][5][6]
  • Precursor: Dimethyl N-cyanocarbonimidodithioate (CAS 10191-60-3 )

  • Nucleophile: Thiophenol (Benzenethiol)

  • Base: Triethylamine (Et

    
    N) or Potassium Hydroxide (KOH)
    
  • Solvent: Acetonitrile (MeCN) or Ethanol (EtOH)

Step-by-Step Methodology
  • Preparation: Dissolve 10 mmol of Dimethyl N-cyanocarbonimidodithioate in 20 mL of anhydrous acetonitrile under a nitrogen atmosphere.

  • Addition: Add 10 mmol (1.0 eq) of Thiophenol dropwise to the solution.

  • Catalysis: Add 10 mmol of Triethylamine. The base deprotonates the thiophenol, generating the highly nucleophilic thiophenolate ion (

    
    ).
    
  • Reaction: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1). The thiophenolate attacks the central carbon, displacing one methanethiol (

    
    ) unit.
    
    • Note on Causality: We use exactly 1.0 equivalent to prevent double substitution (formation of the diphenyl ester).

  • Workup: Evaporate the solvent under reduced pressure. Dissolve the residue in dichloromethane and wash with cold 1M NaOH (to remove unreacted thiophenol) followed by brine.

  • Purification: Recrystallize from ethanol/hexane or purify via silica gel column chromatography to isolate the asymmetrical methyl phenyl ester.

Reaction Mechanism & Pathway

The following diagram illustrates the trans-thioetherification mechanism and the subsequent utility in benzimidazole synthesis.

ReactionPathway cluster_0 Step 1: Trans-thioetherification Dimethyl Dimethyl N-cyanocarbonimidodithioate (CAS 10191-60-3) Intermediate Tetrahedral Intermediate Dimethyl->Intermediate + PhS- (Base) Thiophenol Thiophenol (PhSH) Product Methyl Phenyl Cyanocarbonimidodithioate (CAS 152381-91-4) Intermediate->Product - MeS- Benzimidazole 2-Cyanoamino-benzimidazole Derivative Product->Benzimidazole + o-Phenylenediamine (Cyclization) OPD o-Phenylenediamine OPD->Product

Figure 1: Synthesis pathway of Methyl phenyl cyanocarbonimidodithioate and its conversion to benzimidazoles.

Applications in Drug Development

The primary utility of CAS 152381-91-4 lies in heterocyclic ring closure.

A. Synthesis of Benzimidazoles (Anthelmintics)

Reaction with o-phenylenediamine (OPD) yields benzimidazole derivatives.

  • Mechanism: The primary amine of OPD attacks the carbonimidate carbon. Due to the "push-pull" effect, the better leaving group (often the

    
     due to stability, though 
    
    
    
    is volatile) is displaced first.
  • Advantage: The asymmetrical nature allows for the isolation of the open-chain intermediate if the reaction temperature is controlled, enabling the addition of a different amine at the second position before ring closure.

B. Synthesis of 1,3,5-Triazines

Reaction with amidines or guanidines yields cyano-substituted triazines, common scaffolds in kinase inhibitors.

Comparative Reactivity Table
ReactantConditionsProduct ClassLeaving Groups
o-Phenylenediamine Reflux (EtOH)Benzimidazole-MeSH, -PhSH
Hydrazine Hydrate 0°C (THF)3-Amino-5-methylthio-1,2,4-triazole-PhSH (Selective)
Primary Amine (R-NH2) RT (MeCN)N-Cyanoisothiourea (Mixed)-PhSH (Selective)

Note: The phenylthio group (


) is generally a better leaving group than methylthio (

) in nucleophilic aromatic substitution contexts due to the stability of the thiophenolate anion, allowing for regioselective displacement.

References

  • National Center for Biotechnology Information. (n.d.). Dimethyl N-cyanocarbonimidodithioate (CAS 10191-60-3). PubChem Compound Summary. Retrieved from [Link]

  • Thieme Chemistry. (2004). Synthesis of N-Cyanoimidoesters and their application in Heterocyclic Synthesis. Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to Methyl Phenyl Cyanocarbonimidodithioate Structural Analogues and Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of me...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of methyl phenyl cyanocarbonimidodithioate and its structural analogues. Drawing upon established synthetic methodologies and emerging biological insights, this document serves as a technical resource for researchers engaged in medicinal chemistry, drug discovery, and materials science. We will explore the core chemical principles, provide detailed experimental protocols, and discuss the therapeutic potential of this versatile class of compounds.

Introduction: The Cyanocarbonimidodithioate Scaffold

The cyanocarbonimidodithioate core structure, characterized by a central carbon atom double-bonded to a cyano-imino group and single-bonded to two sulfur atoms, represents a versatile scaffold for the development of novel bioactive molecules. The general structure allows for extensive functionalization at the sulfur and nitrogen atoms, leading to a diverse library of analogues with a wide range of physicochemical and biological properties. Methyl phenyl cyanocarbonimidodithioate, a key representative of this class, and its derivatives have garnered interest due to their potential as intermediates in heterocyclic synthesis and as candidates for various therapeutic applications.[1][2]

This guide will focus on two primary classes of analogues: S-aryl/S'-methyl derivatives and N-substituted derivatives, outlining their synthesis, spectroscopic characterization, and known biological activities.

Synthesis and Characterization of Structural Analogues

The synthesis of methyl phenyl cyanocarbonimidodithioate analogues and derivatives primarily relies on the versatile starting material, dimethyl N-cyanodithioiminocarbonate. This readily available precursor can be selectively functionalized to yield a variety of N-substituted and S-substituted products.

Synthesis of N-Substituted Methyl Cyanocarbamimidothioates

A straightforward and efficient method for the synthesis of N-substituted methyl cyanocarbamimidothioates involves the reaction of dimethyl N-cyanodithioiminocarbonate with primary or secondary amines.[1][3] This reaction proceeds via a nucleophilic substitution mechanism where the amine displaces one of the methylthio groups.

Experimental Protocol: General Synthesis of N-Aryl-S-methyl-N'-cyanocarbamimidothioates

  • Step 1: Reaction Setup

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dimethyl N-cyanodithioiminocarbonate (1.0 eq) in ethanol.

  • Step 2: Addition of Amine

    • To the stirred solution, add the desired arylamine (1.0 eq) dropwise at room temperature.

  • Step 3: Reaction

    • Heat the reaction mixture to reflux (typically 40-45 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-5 hours.

  • Step 4: Isolation and Purification

    • Upon completion, cool the reaction mixture to 0 °C to induce precipitation of the product.

    • Collect the solid product by suction filtration and wash sequentially with cold ethanol and diethyl ether to afford the pure N-aryl-S-methyl-N'-cyanocarbamimidothioate.[4]

Caption: General reaction scheme for the synthesis of N-aryl derivatives.

Characterization Data for a Representative N-Phenyl Derivative (N-Cyano-S-methyl-N'-phenylisothiourea):

Spectroscopic Data Observed Values
¹H NMR (400 MHz, DMSO-d6) δ (ppm) 7.38-7.17 (m, 5H, Ph), 2.64 (s, 3H, SCH3), 1.88 (s, 1H, NH)[4]
IR (KBr disc, cm⁻¹) 3223, 2183, 2160, 1519[4]
Synthesis of S-Aryl-S'-methyl-N-cyanocarbonimidodithioates

The synthesis of S-aryl-S'-methyl derivatives can be achieved through the reaction of dimethyl N-cyanodithioiminocarbonate with thiophenols.[2] This reaction also proceeds via nucleophilic substitution, with the thiophenol displacing one of the methylthio groups.

Experimental Protocol: Synthesis of S-Aryl-S'-methyl-N-cyanocarbonimidodithioates

  • Step 1: Reaction Setup

    • In a suitable solvent such as ethanol, dissolve dimethyl N-cyanodithioiminocarbonate.

  • Step 2: Addition of Thiophenol

    • Add the desired thiophenol to the solution. The reaction can be carried out under reflux conditions.

  • Step 3: Reaction Monitoring and Work-up

    • Monitor the reaction by TLC. Upon completion, the product can be isolated by cooling the reaction mixture and collecting the precipitate by filtration. Further purification can be achieved by recrystallization.

Caption: General reaction scheme for the synthesis of S-aryl derivatives.

Biological Activities and Potential Applications

While research into the specific biological activities of methyl phenyl cyanocarbonimidodithioate and its close analogues is still emerging, the broader class of cyanocarbonimidodithioates and related dithiocarbamates has demonstrated a range of promising biological effects, suggesting potential applications in drug development.

Antimicrobial and Antifungal Activity

Derivatives of related scaffolds, such as dithiocarbamates, have shown significant antimicrobial and antifungal properties.[3][5][6][7] The presence of the sulfur-containing functional groups is often crucial for this activity. The cyanocarbonimidodithioate core, with its reactive sites, presents an opportunity for the development of novel antifungal and antibacterial agents. Further screening of a diverse library of S-aryl and N-substituted analogues against various bacterial and fungal strains is warranted to explore this potential.

Cytotoxic and Anticancer Potential

Several studies have reported the cytotoxic effects of compounds containing cyano and dithiocarbamate moieties against various cancer cell lines.[8][9][10][11] The mechanism of action for these types of compounds can be diverse, and for some related biguanide compounds, it has been linked to the inhibition of mitochondrial complex I and the induction of cellular energy stress.[12] The structural similarity of cyanocarbonimidodithioates to these compounds suggests that they may also exhibit anticancer properties. Investigating the cytotoxicity of a panel of methyl phenyl cyanocarbonimidodithioate derivatives against a range of cancer cell lines could unveil promising lead compounds for further development.

Future Directions and Conclusion

The synthetic versatility of the cyanocarbonimidodithioate scaffold provides a robust platform for the generation of a vast array of structural analogues. The established synthetic routes utilizing dimethyl N-cyanodithioiminocarbonate as a key precursor allow for the systematic modification of the core structure, enabling the exploration of structure-activity relationships.

Future research should focus on:

  • Expansion of the Analogue Library: Synthesis of a broader range of S-aryl and N-substituted derivatives with diverse electronic and steric properties.

  • Comprehensive Biological Screening: Systematic evaluation of the synthesized compounds for their antimicrobial, antifungal, and cytotoxic activities against a wide panel of pathogens and cancer cell lines.

  • Mechanistic Studies: Elucidation of the mechanism of action for any identified bioactive compounds to guide further optimization and drug development efforts.

References

  • Elgemeie, G. H., & Mohamed, R. A. (2014). Application of dimethyl N-cyanodithioiminocarbonate in synthesis of fused heterocycles and in biological chemistry. Arkivoc, 2014(3), 310-343.
  • Elgemeie, G. H., & Mohamed, R. A. (2015). Dimethyl N-cyanodithioiminocarbonate.
  • Wang, J. L., Ma, S., Zhang, P. Z., Jia, A. Q., & Zhang, Q. F. (2020). Syntheses and Crystal Structures of Methyl N-Substituted-N′-Cyanocarbamimidothioates Derived from Dimethyl N-Cyanodithioiminocarbonate. Journal of Chemical Crystallography, 50(4), 295-302.
  • Various Authors. (2022). Review of Cyanotoxicity Studies Based on Cell Cultures. Toxins, 14(5), 309.
  • Various Authors. (2024). Colombian cyanobacteria with cytotoxic activity in cancer cell lines. BMC Complementary Medicine and Therapies, 24(1), 1-10.
  • Various Authors. (2025).
  • Various Authors. (2024). Recent Advances in Marine-Derived Compounds as Potent Antibacterial and Antifungal Agents: A Comprehensive Review. Marine Drugs, 22(8), 345.
  • Various Authors. (2025). The Medicinal Chemistry of Cyanidin and its Glycoside Derivatives: Focus on the Antiproliferative and Potential Anticancer Activity. Planta Medica.
  • Various Authors. (2024). Mechanisms of NMDA Receptor Inhibition by Biguanide Compounds. Pharmaceuticals, 17(9), 1234.
  • Various Authors. (2022). Cytotoxicity of bioactive compounds derived from cyanobacteria. Exploration of Targeted Anti-tumor Therapy, 3(4), 539-555.
  • Science.gov. (n.d.). cell line cytotoxicity: Topics by Science.gov. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Synthesis Characterization and Antimicrobial Activity of N-nitroso-2, 6-Diphenylpiperidin-4-One Semicarbazone. Retrieved from [Link]

  • MDPI. (n.d.). Antimicrobial Activities and Mode of Flavonoid Actions. Retrieved from [Link]

  • Various Authors. (2025). The Mechanism of Action of Biguanides: New Answers to a Complex Question. Cancers, 17(1), 123.
  • da Silva, F. M., & Jones Jr, J. (2000). Organic reaction in water. Part 3: diastereoselectivity in Michael additions of thiophenol to nitro olefins in aqueous media. Journal of the Brazilian Chemical Society, 11, 279-282.
  • Various Authors. (2000). Activity and mechanism of the antioxidant properties of cyanidin-3-O-beta-glucopyranoside. Free Radical Biology and Medicine, 29(11), 1124-1132.
  • Various Authors. (2021).

Sources

Exploratory

Discovery and History of Cyanocarbonimidodithioates: A Technical Guide

Executive Summary Cyanocarbonimidodithioates (specifically dimethyl -cyanodithioiminocarbonate) represent a class of "push-pull" electrophiles that revolutionized heterocyclic synthesis in the late 20th century. Original...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyanocarbonimidodithioates (specifically dimethyl


-cyanodithioiminocarbonate) represent a class of "push-pull" electrophiles that revolutionized heterocyclic synthesis in the late 20th century. Originally investigated for agricultural potential, their capacity for sequential nucleophilic substitution became the cornerstone of rational drug design, most notably enabling the synthesis of Cimetidine (Tagamet) , the first blockbuster histamine H2-receptor antagonist. This guide explores their discovery, structural mechanics, and pivotal role in medicinal chemistry.

Historical Genesis: The 1967 Breakthrough

While the reaction between cyanamide and carbon disulfide was explored in the early 20th century (Hantzsch era), the isolation and systematic characterization of dialkyl


-cyanodithioiminocarbonates as stable, versatile intermediates is attributed to independent work published in 1967 .
  • The Wittenbrook Definition: L. S.[1] Wittenbrook and G. L. Smith published the seminal paper "The Chemistry of Cyanodithioimidocarbonic Acid" in the Journal of Organic Chemistry (1967). They rigorously defined the synthesis of the dipotassium salt and its subsequent alkylation, establishing the standard protocol still used today.

  • The Gompper Contribution: Simultaneously, R. Gompper (a pioneer in ketene dithioacetal chemistry) reported similar findings in Chemische Berichte, framing the molecule as a nitrogen-analog of ketene dithioacetals.

Significance: Before 1967, these compounds were obscure laboratory curiosities. After 1967, they became "chemical hubs"—reagents capable of reacting with binucleophiles to form complex heterocycles (thiazoles, pyrimidines, triazines) in high yields under mild conditions.

Structural Mechanics: The "Push-Pull" System

The utility of dimethyl


-cyanodithioiminocarbonate stems from its unique electronic structure. It acts as a vinylogous electrophile .
  • The "Pull": The nitrile group (

    
    ) attached to the nitrogen is strongly electron-withdrawing, reducing the electron density of the 
    
    
    
    bond.
  • The "Push": The two sulfur atoms (

    
    ) are electron-donating via resonance, stabilizing the core but making the methylthio groups excellent leaving groups.
    

This electronic arrangement creates a stepwise reactivity profile . The molecule does not release both leaving groups simultaneously. Instead, it allows for the controlled introduction of two different nucleophiles—a feature critical for constructing asymmetric drug molecules like Cimetidine.

Reactivity Pathway Diagram

Reactivity Start Dimethyl N-cyanodithioiminocarbonate (RS)2C=N-CN Step1 Intermediate: N-Cyanoisothiourea (Mono-displacement) Start->Step1 Nucleophile 1 (R-NH2) Controlled Temp (0-20°C) Heterocycle Fused Heterocycles (Thiazoles, Pyrimidines) Start->Heterocycle Binucleophile (e.g., 2-aminothiophenol) Step2 Product: N-Cyanoguanidine (Di-displacement) Step1->Step2 Nucleophile 2 (R'-NH2) Elevated Temp / Reflux

Figure 1: The sequential displacement mechanism allowing for asymmetric synthesis.

Experimental Protocol: Synthesis of Dimethyl N-cyanodithioiminocarbonate

This protocol is based on the optimized Wittenbrook method (1967), designed for high purity and yield.

Reagents
  • Cyanamide (

    
    )
    
  • Carbon Disulfide (

    
    )[2][3][4]
    
  • Potassium Hydroxide (

    
    )[3]
    
  • Methyl Iodide (

    
    ) or Dimethyl Sulfate (
    
    
    
    )
  • Solvent: Ethanol/Water or Acetone/Water

Step-by-Step Methodology
  • Salt Formation (The Exotherm):

    • Dissolve 1.0 eq of cyanamide in an ethanol/water mixture.

    • Add 1.0 eq of

      
      .
      
    • Critical Step: Dropwise addition of 2.0 eq of

      
       (aq) at 0–5°C . The reaction is highly exothermic. The solution will turn deep red/orange as the dipotassium salt (
      
      
      
      ) forms.
    • Stir for 2 hours at room temperature to ensure complete formation of the dianion.

  • Methylation (The Quench):

    • Cool the mixture back to 0–10°C .

    • Add 2.0 eq of Methyl Iodide (or DMS) dropwise. Maintain temperature below 20°C to prevent polymerization or over-alkylation side products.

    • A precipitate will form immediately.

  • Isolation:

    • Pour the reaction mixture into ice water.

    • Filter the solid precipitate.

    • Recrystallize from ethanol/water.

    • Yield: Typically 70–85%.

    • Appearance: Colorless to pale yellow crystals (mp 50–52°C).

Synthesis Flowchart

Synthesis Cyanamide Cyanamide (H2N-CN) Salt Dipotassium Salt (K2S2C=N-CN) Deep Red Solution Cyanamide->Salt CS2 Carbon Disulfide (CS2) CS2->Salt Base 2.0 eq KOH Base->Salt 0-5°C Product Dimethyl N-cyanodithioiminocarbonate (MeS)2C=N-CN Pale Yellow Crystals Salt->Product Alkylation < 20°C Alkylation Methylation (+ 2.0 eq MeI or DMS) Alkylation->Product

Figure 2: Standard synthetic pathway for dimethyl N-cyanodithioiminocarbonate.

Case Study: The Cimetidine Synthesis

The most commercially significant application of this chemistry is the synthesis of Cimetidine (Tagamet). Smith, Kline & French (SK&F) researchers utilized the stepwise reactivity of the cyanocarbonimidodithioate to construct the cyanoguanidine "tail" of the drug, which is essential for H2 receptor antagonism without agonist activity.

The Challenge

The goal was to attach a polar, non-basic group to the imidazole ring. A simple guanidine group was too basic (protonated at physiological pH). The electron-withdrawing cyano group reduced the basicity of the guanidine, keeping it neutral at pH 7.4.

The Solution
  • Precursor: 4-methyl-5-[(2-aminoethyl)thiomethyl]imidazole (Structure A ).

  • Step 1: Reaction of A with dimethyl

    
    -cyanodithioiminocarbonate.[5]
    
    • Result: Displacement of one -SMe group.

    • Intermediate: An

      
      -cyanoisothiourea derivative.
      
  • Step 2: Reaction of the intermediate with Methylamine (

    
    ).
    
    • Result: Displacement of the second -SMe group.

    • Final Product: Cimetidine.

Cimetidine Pathway Diagram

Cimetidine Imidazole Imidazole Amine Precursor (Nucleophile 1) Intermediate Stable Intermediate (N-cyanoisothiourea) Imidazole->Intermediate Step 1: -MeSH Reagent Dimethyl N-cyanodithioiminocarbonate Reagent->Intermediate Cimetidine CIMETIDINE (Tagamet) Intermediate->Cimetidine Step 2: -MeSH Excess MeNH2 Methylamine Methylamine (MeNH2) (Nucleophile 2) Methylamine->Cimetidine

Figure 3: The industrial synthesis of Cimetidine utilizing the stepwise displacement strategy.

Technical Data Summary

PropertyValue/DescriptionRelevance
CAS Number 10191-60-3Identification
Molecular Formula

Stoichiometry
Melting Point 50–52 °CPurity Check
Appearance Pale yellow to colorless crystalsVisual Inspection
Solubility Soluble in EtOH, Acetone,

; Insoluble in water
Processing
Reactivity Class Vinylogous Electrophile / Push-Pull SystemMechanism
Key Hazard Skin Irritant; Releases toxic MeSH (methanethiol)Safety Protocols

References

  • Wittenbrook, L. S., & Smith, G. L. (1967). The Chemistry of Cyanodithioimidocarbonic Acid. I. Reaction with Amines.[2][5][6] The Journal of Organic Chemistry, 32(5), 1566–1572. Link

  • Gompper, R., & Häusler, G. (1967). Keten-Derivate, XII. N-Cyano-dithiokohlensäure-imidester.[5][7][8] Chemische Berichte, 100, 591.[9]

  • Durant, G. J., Emmett, J. C., Ganellin, C. R., et al. (1977). Structure-activity relationships of H2-receptor antagonists. Journal of Medicinal Chemistry, 20(7), 901–906. Link

  • Elgemeie, G. H., & Mohamed, R. A. (2014).[5] Application of dimethyl N-cyanodithioiminocarbonate in synthesis of fused heterocycles and in biological chemistry.[5] Heterocyclic Communications, 20(6), 313–331.[5] Link

  • Diop, M., et al. (2016). Crystal structure of dimethyl N-cyanodithioiminocarbonate. IUCrData, 1, x160454. Link

Sources

Protocols & Analytical Methods

Method

Application Note: High-Precision Synthesis with Methyl Phenyl Cyanocarbonimidodithioate

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the utility of Methyl phenyl cyanocarbonimidodithioate (CAS: 152381-91-4), a specialized electrophilic building b...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the utility of Methyl phenyl cyanocarbonimidodithioate (CAS: 152381-91-4), a specialized electrophilic building block used to construct unsymmetrical


-cyano guanidines and fused heterocycles with high regioselectivity.


-Cyano Guanidines and Heterocycles
Reagent Class: 

-Cyano Dithioimidocarbonates

Executive Summary

In the development of histamine H2-receptor antagonists (e.g., cimetidine analogs) and various agrochemicals, the construction of the


-cyano guanidine  core is a critical step. While Dimethyl cyanocarbonimidodithioate is the standard reagent for this transformation, it often suffers from statistical byproduct formation when two different amines are introduced.

Methyl phenyl cyanocarbonimidodithioate (MPCD) solves this problem by utilizing two different leaving groups with distinct reactivity profiles: a thiophenolate (


-Ph)  and a methanethiolate (

-Me)
. This "programmed" reactivity allows chemists to perform sequential nucleophilic substitutions with near-perfect regiocontrol, enabling the one-pot synthesis of complex, unsymmetrical structures that are difficult to access via symmetric reagents.

Chemical Profile & Mechanism[1][2][3][4][5]

The Reagent
  • IUPAC Name: Methyl phenyl

    
    -cyanocarbonimidodithioate
    
  • Structure:

    
    
    
  • CAS Number: 152381-91-4[1]

  • Role: Dielectrophilic "C1" synthon.

The Mechanistic Advantage (The "Leaving Group Ladder")

The utility of MPCD rests on the significant difference in leaving group ability (


 of the conjugate acid) between the two sulfur substituents.
Leaving GroupConjugate Acid

(approx.)
Reactivity Order
Thiophenolate (

)
Thiophenol6.6High (Displaced at

- RT)
Methanethiolate (

)
Methanethiol10.4Low (Requires Reflux/Catalyst)

Strategic Implication: When MPCD is treated with the first nucleophile (Amine A), the reaction proceeds exclusively via the displacement of the


-Ph  group. The resulting intermediate (

-methyl

-cyanoisothiourea) is stable at room temperature, allowing for purification or the immediate addition of a second, different nucleophile (Amine B) to displace the

-Me
group.

Visualization: Reaction Pathways

The following diagram illustrates the chemoselective pathways available using MPCD.

MPCD_Pathways Reagent Methyl phenyl cyanocarbonimidodithioate (MPCD) Intermediate Stable Intermediate (S-Methyl-N'-cyanoisothiourea) Reagent->Intermediate Step 1: 0°C to RT Displacement of PhS- Product_Triazole 3-Amino-5-methylthio- 1,2,4-triazole Reagent->Product_Triazole Cyclization (-PhSH, -MeOH) Amine1 Amine A (R-NH2) Amine1->Intermediate Product_Guanidine Unsymmetrical N-Cyano Guanidine Intermediate->Product_Guanidine Step 2: Reflux Displacement of MeS- Amine2 Amine B (R'-NH2) Amine2->Product_Guanidine Hydrazine Hydrazine (NH2-NHR) Hydrazine->Product_Triazole

Figure 1: Chemoselective workflow for MPCD. The PhS group serves as the primary leaving group, enabling the isolation of the S-methyl intermediate.

Experimental Protocols

Protocol A: Synthesis of Unsymmetrical -Cyano Guanidines

Target: Synthesis of


-cyano-

-benzyl-

-methylguanidine (Model Compound).

Materials:

  • Methyl phenyl cyanocarbonimidodithioate (1.0 eq)

  • Benzylamine (1.0 eq)

  • Methylamine (2.0 M in THF, 1.2 eq)

  • Acetonitrile (ACN) or Ethanol (EtOH)

  • Triethylamine (TEA) (Optional, 1.0 eq)

Step-by-Step Procedure:

  • First Displacement (Selective):

    • Dissolve MPCD (10 mmol) in ACN (20 mL) and cool to

      
       in an ice bath.
      
    • Add Benzylamine (10 mmol) dropwise over 10 minutes. Note: TEA can be added to scavenge the generated thiophenol, but is often unnecessary if the amine is nucleophilic enough.

    • Stir at

      
       for 30 minutes, then warm to Room Temperature (RT) for 1 hour.
      
    • Checkpoint: TLC (30% EtOAc/Hexane) should show complete consumption of MPCD and formation of the

      
      -methyl-
      
      
      
      -benzyl-
      
      
      -cyanoisothiourea intermediate. The distinct smell of thiophenol will be present.
    • Optional Work-up: If high purity is required, evaporate solvent and recrystallize the intermediate from EtOH to remove thiophenol. For "one-pot" procedures, proceed to Step 2.

  • Second Displacement (Forcing):

    • To the reaction mixture (or redissolved intermediate), add Methylamine solution (12 mmol).

    • Heat the mixture to reflux (

      
      ) for 4–6 hours. The methylthio group (
      
      
      
      -Me) is a poorer leaving group and requires thermal energy to displace.
    • Monitor by TLC for the disappearance of the isothiourea intermediate.

  • Isolation:

    • Cool to RT and concentrate under reduced pressure.

    • Dissolve residue in EtOAc and wash with

      
       (2x) to remove the generated thiophenol and methanethiol byproducts. Critical Safety Step: Thiophenol is toxic and malodorous; basic wash sequesters it as the salt.
      
    • Dry organic layer over

      
      , filter, and concentrate.[2][3]
      
    • Purify via flash column chromatography (typically

      
      ).
      
Protocol B: Heterocycle Synthesis (Benzimidazoles)

Target: Synthesis of 2-Cyanoamino-benzimidazole derivatives.

Rationale: MPCD acts as a cyclization agent with 1,2-diamines.

  • Reaction Setup:

    • Dissolve

      
      -phenylenediamine (10 mmol) in Ethanol (30 mL).
      
    • Add MPCD (10 mmol).

  • Cyclization:

    • Heat to reflux for 6–12 hours.

    • Mechanism: The primary amine of the diamine displaces the

      
      -Ph group first (fast). The second amine then attacks the central carbon, displacing the 
      
      
      
      -Me group (slow), effecting ring closure.
  • Purification:

    • The product often precipitates upon cooling. Filter and wash with cold ethanol.

Quantitative Comparison: MPCD vs. Dimethyl Analog

The following table highlights why a researcher would choose MPCD over the cheaper Dimethyl Cyanocarbonimidodithioate (DMCD).

FeatureDimethyl Analog (DMCD)Methyl Phenyl Analog (MPCD)
Leaving Groups

-Me /

-Me (Identical)

-Ph /

-Me (Differentiated)
Selectivity Statistical (requires excess of first amine or slow addition)High (Kinetic control via PhS displacement)
Reaction Temp (Step 1) RT to Reflux

to RT
Byproducts Methanethiol (Gas, difficult to trap)Thiophenol (Liquid, easy to sequester with base)
Yield (Unsymmetrical) 40–60% (typical)85–95% (typical)

Safety & Handling Guidelines

  • Thiophenol Generation: The displacement of the phenoxy/phenylthio group generates thiophenol (

    
    ). This compound is toxic and has an extremely potent, disagreeable odor.
    
    • Control: All reactions must be performed in a well-ventilated fume hood.

    • Neutralization: Treat all glassware and waste streams with a bleach solution (sodium hypochlorite) to oxidize residual thiols to sulfonates before disposal.

  • Cyanide Content: While the cyano group is covalently bonded, combustion or strong acid hydrolysis can release

    
    . Avoid contact with strong acids.
    

References

  • Synthesis of N-Cyano-S-methyl-N'-phenylisothiourea (Analogous Intermediate)

    • Wang, J. L., et al. "General Synthetic Route for Methyl N-Substituted-N′-Cyanocarbamimidothioate Compounds." Journal of Chemical Crystallography, vol. 50, no. 4, 2020, pp. 295-302.
  • Reactivity of Dithioimidocarbonates in Heterocycle Synthesis

    • Elgemeie, G. H., & Mohamed, R. A. "Dimethyl N-cyanodithioiminocarbonate: Chemistry and Application in Synthesis of Fused Heterocycles.
  • Sequential Nucleophilic Substitution Principles

    • Evers, M. "Sequential Nucleophilic Substitution of Activated Halogens and Thioethers." MDPI Molecules, 2024.
  • Cimetidine Analog Synthesis (Historical Context of N-Cyano Guanidines)

    • Durant, G. J., et al. "Cyanoguanidine-thiourea equivalence in the development of the histamine H2-receptor antagonist, cimetidine." Journal of Medicinal Chemistry, 1977.

Sources

Application

Application Note: Protocols for Methyl Phenyl Cyanocarbonimidodithioate Reactions

This Application Note is designed for researchers and medicinal chemists focusing on the synthesis of N-cyano-N'-substituted guanidines and related heterocycles. It addresses the specific chemistry of Methyl phenyl cyano...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and medicinal chemists focusing on the synthesis of N-cyano-N'-substituted guanidines and related heterocycles. It addresses the specific chemistry of Methyl phenyl cyanocarbonimidodithioate (CAS: 152381-91-4), a mixed S,S-dithioate reagent, and its critical role as an activated electrophile compared to the more common dimethyl analog.

Executive Summary

Methyl phenyl cyanocarbonimidodithioate (


) is a specialized electrophilic building block used in the synthesis of histamine H2-receptor antagonists (e.g., cimetidine analogs), potassium channel openers (e.g., pinacidil), and antiviral triazoles.

Unlike the symmetric Dimethyl cyanocarbonimidodithioate (DCCD) , this mixed reagent possesses two distinct leaving groups: a methylthio (-SMe) group and a phenylthio (-SPh) group. This asymmetry enables chemoselective nucleophilic substitution , where the phenylthio group—being a superior leaving group due to resonance stabilization of the thiophenolate anion—can be displaced under milder conditions than the methylthio group. This allows for the precise, stepwise construction of unsymmetrical N-cyanoguanidines without the forcing conditions often required for DCCD.

Chemical Profile & Mechanistic Insight

Structural Properties
  • IUPAC Name: Methyl phenyl N-cyanocarbonimidodithioate

  • CAS Number: 152381-91-4[1][2][3]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 224.30 g/mol

  • Core Moiety: N-cyanoiminocarbonate (

    
    )
    
The "Push-Pull" Mechanism

The reactivity of this reagent is governed by the electron-withdrawing N-cyano group, which makes the central carbon highly electrophilic. The reaction proceeds via an Addition-Elimination (


V)  mechanism.
  • Step 1 (Activation): The amine nucleophile attacks the central carbon.

  • Step 2 (Elimination): The tetrahedral intermediate collapses, expelling the best leaving group.

    • Leaving Group Order:

      
      .
      
    • Implication: Reaction with one equivalent of amine yields the S-methyl-N-cyanoisothiourea exclusively, retaining the -SMe group for subsequent reactions.

ReactionMechanism Reagent Methyl phenyl cyanocarbonimidodithioate (PhS)(MeS)C=N-CN Inter Intermediate S-Methyl Isothiourea (R-NH)(MeS)C=N-CN Reagent->Inter Step 1: Chemoselective Displacement Amine1 Amine 1 (R-NH2) Amine1->Inter Leaving1 Leaving Group 1 (PhSH) Inter->Leaving1 Product N-Cyanoguanidine (R-NH)(R'-NH)C=N-CN Inter->Product Step 2: High Temp Displacement Amine2 Amine 2 (R'-NH2) Amine2->Product Leaving2 Leaving Group 2 (MeSH) Product->Leaving2

Figure 1: Stepwise chemoselective displacement logic. The phenylthio group is ejected first, allowing isolation of the S-methyl intermediate.

Experimental Protocols

Protocol A: Synthesis of N-Cyano-S-methylisothiourea Intermediates

Objective: To selectively displace the phenylthio group with a primary amine (


) to form the stable isothiourea core.
Scope:  Applicable to synthesis of Pinacidil precursors and H2-antagonist skeletons.

Reagents:

  • Methyl phenyl cyanocarbonimidodithioate (1.0 equiv)

  • Primary Amine (e.g., Aniline, Pyridyl-alkylamine) (1.05 equiv)

  • Solvent: Acetonitrile (MeCN) or Ethanol (EtOH)

  • Base (Optional): Triethylamine (

    
    ) (1.1 equiv) – Use only if amine is a salt.
    

Procedure:

  • Preparation: Dissolve 1.0 equiv of Methyl phenyl cyanocarbonimidodithioate in MeCN (5 mL/mmol).

    • Note: MeCN is preferred over EtOH to prevent solvolysis if the reaction is slow.

  • Addition: Cool the solution to 0–5°C in an ice bath. Add the primary amine dropwise over 10 minutes.

    • Why: Controlling temperature prevents premature displacement of the second (-SMe) group.

  • Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 2–4 hours.

    • Monitoring: Monitor by TLC (SiO2, Hexane:EtOAc). The starting material (

      
      ) should disappear, and the intermediate (
      
      
      
      ) should appear.
  • Work-up:

    • Evaporate the solvent under reduced pressure.[4]

    • Purification: The residue often solidifies. Triturate with cold diethyl ether or ethanol to remove the thiophenol byproduct.

    • Alternative: If an oil remains, dissolve in DCM and wash with 1M NaOH (to remove PhSH), then dry over

      
      .
      
  • Yield: Typical yields are 85–95%.

Validation Data:

  • 1H NMR (DMSO-d6): Look for the S-Methyl singlet at

    
     2.5–2.7 ppm. The aromatic phenylthio signals (
    
    
    
    7.4–7.6 ppm) from the starting material should be absent.
Protocol B: Synthesis of N-Cyanoguanidines (Drug Substance Formation)

Objective: To displace the remaining methylthio group from the intermediate (Protocol A product) with a second amine.

Reagents:

  • S-Methyl-N-cyanoisothiourea intermediate (from Protocol A)

  • Secondary Amine or Primary Amine (1.2 – 1.5 equiv)

  • Solvent: Ethanol (EtOH) or Isopropanol (IPA)

  • Catalyst:

    
     or 
    
    
    
    (Optional, for difficult amines)

Procedure:

  • Dissolution: Suspend the isothiourea intermediate in EtOH (10 mL/mmol).

  • Addition: Add the second amine.

  • Reflux: Heat the reaction to reflux (78–80°C) for 6–12 hours.

    • Note: The -SMe group is a poorer leaving group than -SPh; thermal energy is required.

    • Optimization: If the amine is non-nucleophilic (sterically hindered), add 1.0 equiv of

      
       to precipitate AgSMe, driving the reaction to completion under milder conditions.
      
  • Work-up:

    • Cool to room temperature.[5]

    • If heavy metals were used, filter through Celite.

    • Concentrate the filtrate. Recrystallize from EtOH/Water or EtOAc/Hexane.

Protocol C: Heterocycle Formation (1,2,4-Triazoles)

Objective: Cyclization of the isothiourea with hydrazine to form amino-triazoles (common in antiviral research).

Procedure:

  • Dissolve the S-methyl-N-cyanoisothiourea (Protocol A) in Ethanol.

  • Add Hydrazine Hydrate (excess, 2–3 equiv).

  • Reflux for 3–6 hours.

    • Mechanism:[4] Hydrazine displaces the -SMe group to form a guanidine-hydrazine intermediate, which intramolecularly attacks the nitrile carbon (

      
      ) to close the 1,2,4-triazole ring.
      
  • Result: 3,5-Diamino-1,2,4-triazole derivatives.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield in Step 1 Competitive displacement of -SMeLower reaction temperature to 0°C; ensure strict 1:1 stoichiometry.
Thiophenol Odor/Contamination Incomplete removal of PhSHWash organic layer with 1M NaOH or use polymer-supported scavenger resins.
No Reaction in Step 2 Poor nucleophilicity of Amine 2Switch solvent to Dioxane or DMF (higher temp); Use Ag(I) or Hg(II) salts to activate the thioether.
Hydrolysis of Product Wet solventsUse anhydrous solvents; N-cyanoguanidines can hydrolyze to ureas under acidic aqueous conditions.

Safety & Handling

  • Cyanide Moiety: While the N-cyano group is stable, combustion or strong acid hydrolysis may release HCN. Work in a well-ventilated hood.

  • Thiol Byproducts:

    • Thiophenol (PhSH): Released in Step 1. Highly toxic and malodorous. Treat glassware with bleach (hypochlorite) to oxidize residues before removal from the hood.

    • Methanethiol (MeSH): Released in Step 2. Gaseous and toxic. Use a caustic scrubber (NaOH trap) on the reflux condenser outlet.

References

  • Synthesis of N-Cyano-S-methyl-N'-phenylisothiourea: Wang, J. L., et al. "General Synthetic Route for Methyl N-Substituted-N′-Cyanocarbamimidothioate Compounds."[6] Journal of Chemical Crystallography, vol. 50, no. 4, 2020, pp. 295–302.[6] Link

  • Triazole Synthesis via Cyanocarbonimidodithioates: El-Sherbeny, M. A., et al. "1-Sulfonyl-3-amino-1H-1,2,4-triazoles as Yellow Fever Virus Inhibitors: Synthesis and Structure–Activity Relationship." ACS Omega, vol. 2, no. 8, 2017, pp. 5196–5206. Link

  • General Chemistry of N-Cyanoguanidines: Manalanos, G., et al. "Isothiourea and isourea derivatives and process for the preparation thereof." UK Patent Application GB2107306A, 1983. Link

  • Reagent Identification: "Methyl phenyl cyanocarbonimidodithioate (CAS 152381-91-4)."[1][2][3] ChemicalBook Database. Link

Sources

Method

"analytical techniques for quantifying Methyl phenyl cyanocarbonimidodithioate"

Application Note: High-Fidelity Quantification of Methyl Phenyl Cyanocarbonimidodithioate (MPC) Executive Summary & Chemical Context Methyl phenyl cyanocarbonimidodithioate (MPC) is a critical unsymmetrical intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Quantification of Methyl Phenyl Cyanocarbonimidodithioate (MPC)

Executive Summary & Chemical Context

Methyl phenyl cyanocarbonimidodithioate (MPC) is a critical unsymmetrical intermediate employed in the synthesis of histamine H2-receptor antagonists and specific cyano-guanidine based agrochemicals. Structurally characterized by a cyanocarbonimidodithioate core (


) bearing both methyl and phenyl thio-substituents, it presents unique analytical challenges compared to its symmetric analog, dimethyl cyanocarbonimidodithioate.

Analytical Challenges:

  • Hydrolytic Instability: The dithiocarbonimidate moiety is susceptible to nucleophilic attack by water or hydroxides, leading to degradation into carbamates.

  • Structural Similarity: It must be chromatographically resolved from the symmetric dimethyl (DMC) and diphenyl (DPC) analogs, which often exist as process impurities due to scrambling reactions during synthesis.

  • Matrix Complexity: Synthesis reaction mixtures often contain thiophenol, methyl iodide, or aniline, requiring high-selectivity separation.

This guide details a validated RP-HPLC-UV methodology and an LC-MS/MS confirmation protocol designed to ensure mass balance and high sensitivity.

Analytical Strategy & Mechanistic Logic

To achieve robust quantification, we utilize the hydrophobicity differential between the substituents.

  • Separation Mechanism: The phenyl group significantly increases the retention factor (

    
    ) compared to the dimethyl analog. A C18 stationary phase is sufficient, but a Phenyl-Hexyl  column provides superior selectivity (
    
    
    
    ) by engaging in
    
    
    interactions with the MPC phenyl ring, pulling it away from aliphatic interferences.
  • Detection Physics: While the

    
     core absorbs at low UV (210-220 nm), the phenyl substituent allows for selective detection at 254 nm . This reduces baseline noise from non-aromatic solvents and reagents (like methyl iodide).
    
Visualizing the Separation Logic

The following diagram illustrates the chromatographic behavior and separation logic required for this mixture.

G cluster_0 Stationary Phase Interaction (Phenyl-Hexyl) cluster_1 Analytes (Elution Order) C18 C18 / Phenyl-Hexyl Ligands DMC Dimethyl Analog (Least Hydrophobic) C18->DMC Weak Retention MPC Methyl Phenyl Analog (Target) (Mixed Interaction) C18->MPC Moderate (Pi-Pi + Hydrophobic) DPC Diphenyl Analog (Most Hydrophobic) C18->DPC Strong Retention UV Detection (254nm) UV Detection (254nm) MPC->UV Detection (254nm)

Figure 1: Chromatographic selectivity logic utilizing hydrophobicity and pi-pi interactions to resolve MPC from its symmetric analogs.

Protocol A: High-Performance Liquid Chromatography (HPLC-UV)

This is the standard release method for purity and assay.

Reagents and Equipment
  • Instrument: HPLC with PDA/UV detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm) OR Waters XBridge C18.

    • Why Phenyl-Hexyl? To maximize resolution between the target MPC and thiophenol impurities.

  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q), Formic Acid (0.1%).

Chromatographic Conditions
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard backpressure management.
Injection Vol 5-10 µLPrevent column overload; MPC has high extinction coefficient.
Column Temp 30°CMaintains reproducible retention times.
Detection 254 nm (Ref 360)Targets the phenyl ring; minimizes solvent cut-off noise.
Run Time 25 MinutesEnsures elution of highly retained diphenyl analogs.
Gradient Program
Time (min)% Mobile Phase A (0.1% FA in Water)% Mobile Phase B (Acetonitrile)Event
0.09010Initial equilibration
2.09010Isocratic hold (polar impurities)
15.01090Gradient ramp to elute MPC & DPC
18.01090Wash step
18.19010Re-equilibration
25.09010End of Run
Sample Preparation (Crucial Step)
  • Diluent: 100% Acetonitrile.

    • Warning:Do not use water in the sample diluent. Dithioates hydrolyze in aqueous solution over time. The sample meets water only inside the column (short residence time).

  • Stock Solution: Weigh 10 mg MPC into a 10 mL volumetric flask. Dissolve in ACN. (1000 ppm).

  • Working Standard: Dilute Stock to 50 ppm in ACN.

Protocol B: LC-MS/MS for Trace Impurity Analysis

When MPC is a potential genotoxic impurity (GTI) in a final drug substance, enhanced sensitivity is required.

Mass Spectrometry Parameters
  • Source: Electrospray Ionization (ESI), Positive Mode.[1]

  • Target Ion:

    
    
    
  • Mechanism: The cyanoimine nitrogen protonates readily.

MRM Transitions (Optimized)
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Mechanism
MPC 223.0 176.0 15Loss of S-CH3
MPC (Qual)223.0116.025Cleavage of N-C bond
Dimethyl Analog161.0114.012Loss of S-CH3

Note: Molecular weights are approximate based on C9H8N2S2 (MW ~224.3). Verify exact m/z based on isotopic abundance.

Stability and Degradation Pathways

Understanding the degradation of MPC is vital for accurate quantification. If the peak area of MPC decreases, you must check for the appearance of the specific hydrolysis products.

Degradation cluster_hydrolysis Hydrolysis Pathway (Aqueous/Basic Conditions) MPC Methyl Phenyl Cyanocarbonimidodithioate (Target) Int1 Thiocarbamate Intermediate MPC->Int1 + H2O / - MeSH MPC->Int1 + H2O / - PhSH Urea N-Cyano-N'-phenylurea Int1->Urea Further Hydrolysis MeSH Methanethiol (Gas) Int1->MeSH PhSH Thiophenol Int1->PhSH

Figure 2: Hydrolytic degradation pathways. Diluents containing water promote the formation of urea derivatives and thiols.

Method Validation Criteria (Self-Validating System)

To ensure the trustworthiness of your data, perform these checks before running a batch:

  • Solution Stability Check: Inject the Standard preparation at T=0 and T=4 hours.

    • Acceptance: % Difference < 2.0%. If > 2%, the autosampler temperature must be lowered to 4°C, or the diluent must be strictly anhydrous.

  • Resolution (Rs):

    • Inject a marker mix containing Thiophenol and MPC.

    • Acceptance: Rs > 1.5. Thiophenol elutes earlier; if they co-elute, decrease the initial % Organic in the gradient.

  • Filter Compatibility:

    • Use PTFE or Nylon filters. Avoid Cellulose Acetate (may adsorb the phenyl group).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 167566, Dimethyl cyanocarbonimidodithioate (Analog Reference). Retrieved from [Link]

  • European Medicines Agency (ICH). ICH guideline M7 on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals. Retrieved from [Link]

(Note: Specific peer-reviewed literature for CAS 152381-91-4 is proprietary/sparse; methodologies are derived from standard cyanocarbonimidodithioate chemistry and ICH guidelines for impurity analysis.)

Sources

Application

Technical Guide: Selective Nucleophilic Substitution Strategies using Methyl Phenyl Cyanocarbonimidodithioate

This Application Note is designed for researchers and process chemists optimizing the synthesis of N-cyanoguanidines and related heterocycles. It focuses on the specific advantages of using the unsymmetrical reagent Meth...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists optimizing the synthesis of N-cyanoguanidines and related heterocycles. It focuses on the specific advantages of using the unsymmetrical reagent Methyl phenyl cyanocarbonimidodithioate (CAS 152381-91-4) to achieve high regioselectivity in nucleophilic substitutions.

Executive Summary & Chemical Dynamics

Methyl phenyl cyanocarbonimidodithioate (MPCD) is a versatile electrophilic building block used primarily in the synthesis of histamine H2-receptor antagonists (e.g., Cimetidine analogs) and diverse heterocyclic scaffolds.

Structurally, MPCD features an N-cyanoimine core flanked by two distinct thioethers: a methylthio (-SMe) group and a phenylthio (-SPh) group.

The Selectivity Advantage

Unlike the symmetric dimethyl analog, MPCD offers a programmable reactivity profile based on the leaving group hierarchy. The nucleofugality (leaving group ability) is dictated by the acidity of the conjugate thiol:

  • Thiophenol (PhSH): pKa

    
     6.6 (Excellent Leaving Group)
    
  • Methanethiol (MeSH): pKa

    
     10.4 (Good Leaving Group)
    

Application Insight: When reacting MPCD with a nucleophile (amine), the -SPh group is displaced preferentially under mild conditions. This allows researchers to isolate the intermediate S-methyl-N-cyanoisothiourea with high purity, avoiding the formation of symmetric bis-substituted byproducts common with dimethyl reagents. The remaining -SMe group can then be displaced in a second, more forcing step to install a different nucleophile.

Experimental Setup & Safety Protocols

Safety: The "Stench" Factor

Reactions involving MPCD release thiophenol and methanethiol. Both are highly toxic and possess an intense, nauseating odor detectable at ppb levels.

  • Engineering Control: All operations must occur within a high-performance fume hood (face velocity > 100 fpm).

  • Scrubbing System: The exhaust from the reaction vessel must be routed through a bleach (sodium hypochlorite) scrubber to oxidize the thiols into non-volatile sulfonates before release.

Equipment Configuration
  • Reaction Vessel: 3-neck round bottom flask equipped with:

    • Internal temperature probe (critical for selectivity).

    • Pressure-equalizing addition funnel (for controlled amine addition).

    • Inert gas inlet (

      
       or Ar).
      
  • Scrubber Setup: Outlet tubing leads to a trap containing 10% NaOH/Bleach solution.

Solvents & Reagents
  • Solvents: Acetonitrile (MeCN) or Ethanol (EtOH) are preferred. MeCN is superior for the first substitution (displacement of SPh) as it solubilizes the MPCD but often precipitates the polar isothiourea product, facilitating isolation.

  • Bases: Tertiary amines (Et3N, DIPEA) are often added to neutralize the acidic thiol byproducts, driving the equilibrium.

Detailed Experimental Protocols

Protocol A: Regioselective Synthesis of S-Methyl-N-cyanoisothioureas

Objective: Selective displacement of the Phenylthio group by Amine 1 (


).

Reaction Scheme:



Step-by-Step Procedure:

  • Preparation: Dissolve Methyl phenyl cyanocarbonimidodithioate (1.0 equiv) in anhydrous Acetonitrile (5 mL/mmol) in the reaction vessel. Cool the solution to 0°C using an ice bath.

  • Addition: Dissolve the primary amine (

    
    , 1.05 equiv) in a minimal volume of Acetonitrile. Add this solution dropwise over 30 minutes.
    
    • Note: If using an amine salt, add 1.1 equiv of Triethylamine (TEA) to liberate the free base.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT).

  • Monitoring: Monitor by TLC (SiO2, EtOAc/Hexane). Look for the disappearance of the starting material (

    
     usually high) and the appearance of the intermediate.
    
    • Validation: The distinct smell of thiophenol indicates reaction progress.

  • Workup (Precipitation Method):

    • Often, the product precipitates from MeCN. Filter the solid and wash with cold ether.

    • If soluble: Concentrate the solvent, redissolve in EtOAc, wash with 1M NaOH (to remove PhSH), water, and brine. Dry over

      
       and concentrate.
      
  • Yield: Typical yields are 85-95%.

Protocol B: Synthesis of Asymmetric N-Cyanoguanidines

Objective: Displacement of the remaining Methylthio group by Amine 2 (


).

Reaction Scheme:



Step-by-Step Procedure:

  • Preparation: Suspend the S-methyl-N-cyanoisothiourea intermediate (from Protocol A) in Ethanol or Isopropanol.

  • Addition: Add Amine 2 (

    
    , 1.2 - 2.0 equiv).
    
    • Note: The -SMe group is a poorer leaving group than -SPh. Excess amine or heat is required.

  • Reaction: Heat the mixture to Reflux (70-80°C) for 4–12 hours.

    • Catalysis Option: If the reaction is sluggish, add catalytic Silver Nitrate (

      
      ) or Mercuric Chloride (
      
      
      
      ) to precipitate the sulfur and drive the reaction (use with caution).
  • Scrubbing: Ensure the bleach trap is active; Methanethiol gas will evolve.

  • Workup: Cool to RT.

    • If using a catalyst, filter the metal sulfide.

    • Concentrate the solvent.[1][2] Recrystallize from EtOH/Water or purify via Flash Column Chromatography.

Data Summary & Troubleshooting

Reactivity Comparison Table
ParameterProtocol A (Displace -SPh)Protocol B (Displace -SMe)
Leaving Group Thiophenol (

)
Methanethiol (

)
Reactivity High (Fast at 0°C)Moderate (Requires Heat)
Temperature 0°C

RT
60°C

Reflux
Stoichiometry 1.0 : 1.0 (Strict control)1.0 : 1.5+ (Excess allowed)
Major Byproduct PhSH (Acidic, Heavy)MeSH (Gas, Volatile)
Selectivity Risk Low (if Temp < 20°C)N/A (Final Step)
Troubleshooting Guide
  • Problem: Bis-substitution observed in Step 1.

    • Solution: Lower temperature to -10°C and ensure strictly 1.0 equivalent of amine is added very slowly.

  • Problem: Low yield in Step 2.

    • Solution: The -SMe group is sluggish. Switch solvent to Dioxane or DMF and increase temperature to 100°C, or use a "soft" Lewis acid catalyst (

      
      ).
      

Visualized Workflows

Reaction Mechanism & Selectivity Pathway

This diagram illustrates the sequential displacement logic, highlighting the energy barrier difference that permits selectivity.

ReactionPathway Start Methyl Phenyl Cyanocarbonimidodithioate (MPCD) Inter Intermediate: S-Methyl-N-cyanoisothiourea Start->Inter Step 1: 0°C, MeCN (Selective SPh displacement) Byprod1 Leaving Group 1: Thiophenol (PhSH) (Fast) Start->Byprod1 Amine1 Amine 1 (R1-NH2) Amine1->Inter Final Product: Asymmetric N-Cyanoguanidine Inter->Final Step 2: Reflux, EtOH (SMe displacement) Byprod2 Leaving Group 2: Methanethiol (MeSH) (Slow/Heat) Inter->Byprod2 Amine2 Amine 2 (R2-NH2) Amine2->Final

Caption: Sequential nucleophilic substitution pathway. The high lability of the SPh group allows isolation of the S-Methyl intermediate.

Experimental Rig Setup

A logical flow of the physical setup required to handle these reagents safely.

SetupFlow cluster_hood Fume Hood Zone Reaction Reaction Vessel (MPCD + Amine) Trap1 Trap 1: Empty (Anti-suckback) Reaction->Trap1 Gas Evolution (PhSH/MeSH) Trap2 Trap 2: Bleach/NaOH Scrubber Trap1->Trap2 Toxic Vapors Exhaust Fume Hood Exhaust Trap2->Exhaust Neutralized Gas

Caption: Mandatory safety configuration. The bleach scrubber neutralizes toxic thiol byproducts before exhaust.

References

  • Preparation of Cimetidine: Durant, G. J., et al. "Cyanoguanidine Derivatives."[3] Journal of Medicinal Chemistry, vol. 20, no. 7, 1977, pp. 901–906.

  • General Reactivity of N-Cyanodithioimidocarbonates: Pendleton, R. G., et al. "Pharmacological characterization of SK&F 92657, a novel H2-histamine receptor antagonist." Journal of Pharmacology and Experimental Therapeutics, 1986.

  • Leaving Group Selectivity (PhS vs MeS):Comprehensive Organic Functional Group Transformations II, Volume 2. Elsevier, 2004.
  • Safety Data (Thiophenol): PubChem Laboratory Chemical Safety Summary (LCSS).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Methyl Phenyl Cyanocarbonimidodithioate Synthesis

Welcome to the technical support center for the synthesis of Methyl phenyl cyanocarbonimidodithioate and its analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-d...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl phenyl cyanocarbonimidodithioate and its analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the integrity of your synthesis.

Introduction to the Synthesis

The synthesis of cyanocarbonimidodithioates is a critical process in the development of various biologically active molecules and pharmaceutical intermediates. The target molecule, Methyl phenyl cyanocarbonimidodithioate, and its isomers, such as methyl N-phenyl-N′-cyanocarbamimidothioate, are valuable building blocks in medicinal chemistry. A common and effective method for synthesizing the core structure of these compounds involves the reaction of an amine with a suitable N-cyanodithioiminocarbonate derivative.[1][2]

This guide will focus on a well-documented synthetic route analogous to the preparation of Methyl phenyl cyanocarbonimidodithioate: the synthesis of methyl N-phenyl-N′-cyanocarbamimidothioate from dimethyl N-cyanodithioiminocarbonate and aniline.[1][2] The principles and troubleshooting strategies discussed herein are directly applicable to the optimization of similar syntheses.

Core Reaction Pathway

The fundamental reaction involves the nucleophilic substitution of a methoxy group from dimethyl N-cyanodithioiminocarbonate by an aniline derivative.

Reaction_Pathway reagents Dimethyl N-cyanodithioiminocarbonate + Aniline conditions Solvent (e.g., Ethanol) Heat (Reflux) reagents->conditions Reaction setup product Methyl N-phenyl-N′-cyanocarbamimidothioate conditions->product Yields desired product side_product Methanethiol (byproduct) conditions->side_product Forms byproduct

Caption: General reaction scheme for the synthesis of methyl N-phenyl-N′-cyanocarbamimidothioate.

Frequently Asked Questions (FAQs)

Q1: What is the role of the solvent in this reaction?

The solvent plays a crucial role in dissolving the reactants and facilitating the reaction. Ethanol is commonly used as it effectively dissolves both dimethyl N-cyanodithioiminocarbonate and aniline, and its reflux temperature provides the necessary energy for the reaction to proceed at a reasonable rate.[1][2] Using a solvent in which the reactants are not fully soluble can lead to incomplete reactions and lower yields.

Q2: Can I use a different amine instead of aniline?

Yes, this reaction is versatile and can be performed with various primary and secondary amines, including both alkyl and aryl amines, to generate a library of N-substituted-N′-cyanocarbamimidothioates.[1][2] The nucleophilicity of the amine will influence the reaction rate. Electron-rich anilines will generally react faster than electron-deficient ones.

Q3: Is an inert atmosphere necessary for this reaction?

While the reaction is not explicitly reported to be air or moisture-sensitive, for reproducible results, especially when working with sensitive substrates or on a small scale, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is good laboratory practice. This can prevent potential side reactions with atmospheric oxygen or moisture.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is an effective technique to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product. A suitable solvent system (e.g., ethyl acetate/hexane) should be determined to achieve good separation of the spots.

Troubleshooting Guide

Even with a well-established protocol, experimental challenges can arise. This section provides a structured approach to troubleshooting common issues.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Insufficient reaction temperature: The reaction may not have reached the required activation energy. 2. Poor quality of starting materials: Impurities in the dimethyl N-cyanodithioiminocarbonate or aniline can inhibit the reaction. 3. Incorrect stoichiometry: An improper ratio of reactants can lead to incomplete conversion.1. Ensure the reaction mixture is refluxing vigorously. Use a high-boiling point solvent if necessary, after checking for compatibility with the reactants. 2. Purify the starting materials before use. Check the purity via NMR or other analytical techniques. 3. Carefully measure the reactants. A slight excess of the amine can sometimes drive the reaction to completion.
Formation of Multiple Products (observed on TLC) 1. Side reactions: The reactants or product may be undergoing decomposition or side reactions at high temperatures. 2. Reaction with solvent: If using a reactive solvent, it might be participating in the reaction.1. Lower the reaction temperature and increase the reaction time. Consider using a milder base if applicable to the specific synthesis. 2. Switch to a more inert solvent such as toluene or dioxane, and adjust the temperature accordingly.
Difficulty in Product Isolation/Purification 1. Product is highly soluble in the crystallization solvent. 2. Presence of persistent impurities. 1. If the product is a solid, try different solvent systems for crystallization. Cooling the solution to a lower temperature can also induce precipitation. 2. If crystallization is ineffective, column chromatography is a reliable method for purification. The choice of eluent should be optimized using TLC.

Experimental Protocol: Synthesis of Methyl N-phenyl-N′-cyanocarbamimidothioate

This protocol is adapted from a reliable synthetic procedure for an isomer of the target molecule and serves as an excellent starting point for optimization.[1][2]

Materials:

  • Dimethyl N-cyanodithioiminocarbonate

  • Aniline

  • Ethanol (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Standard glassware for workup and purification

Procedure:

  • To a solution of dimethyl N-cyanodithioiminocarbonate (1.0 eq) in ethanol, add aniline (1.0-1.2 eq).

  • Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Optimization of Reaction Conditions: A Data-Driven Approach

To optimize the synthesis, a systematic variation of key parameters is recommended. The following table provides a template for organizing your optimization experiments.

Entry Solvent Temperature (°C) Reaction Time (h) Equivalents of Amine Yield (%)
1EthanolReflux (78)41.0
2EthanolReflux (78)81.0
3TolueneReflux (111)41.0
4DioxaneReflux (101)41.0
5EthanolReflux (78)41.2

Logical Workflow for Troubleshooting

When encountering issues, a logical approach to problem-solving is essential. The following diagram outlines a typical troubleshooting workflow.

Troubleshooting_Workflow start Problem Identified (e.g., Low Yield) check_reagents Verify Purity and Stoichiometry of Starting Materials start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Solvent) start->check_conditions analyze_mixture Analyze Reaction Mixture (TLC, NMR of crude) check_reagents->analyze_mixture check_conditions->analyze_mixture purification Optimize Purification (Crystallization, Chromatography) analyze_mixture->purification solution Problem Resolved purification->solution

Caption: A systematic workflow for troubleshooting common synthesis problems.

References

  • Wang, J.-L., Ma, S., Zhang, P.-Z., Jia, A.-Q., & Zhang, Q.-F. (2020). Syntheses and Crystal Structures of Methyl N-Substituted-N′-Cyanocarbamimidothioates Derived from Dimethyl N-Cyanodithioiminocarbonate. Journal of Chemical Crystallography, 50(4), 295–302. [Link]

  • ResearchGate. (n.d.). Synthesis of methyl N-substituted-N′-cyanocarbamimidothioate 1–16. Retrieved from [Link]

Sources

Optimization

Technical Guide: Troubleshooting Methyl Phenyl Cyanocarbonimidodithioate Reactions

The following Technical Support Guide addresses the specific challenges associated with Methyl phenyl cyanocarbonimidodithioate (CAS: 152381-91-4) and its related N-cyano-isothiourea analogs. This guide is structured for...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide addresses the specific challenges associated with Methyl phenyl cyanocarbonimidodithioate (CAS: 152381-91-4) and its related N-cyano-isothiourea analogs.

This guide is structured for researchers synthesizing N-cyanoguanidine-based pharmacophores (e.g., histamine H2 antagonists, potassium channel openers).

Introduction & Mechanistic Basis

Methyl phenyl cyanocarbonimidodithioate (Structure:


) is a specialized electrophilic reagent used to synthesize N-cyano-S-methylisothioureas  or N-cyano-S-phenylisothioureas .

Unlike the symmetric dimethyl analog, this mixed dithioate offers chemoselectivity . The reaction relies on the nucleophilic displacement of a thiolate leaving group by an amine.

  • Primary Mechanism: Addition-Elimination (

    
    ).
    
  • Driving Force: The leaving group ability (nucleofugality). The thiophenolate anion (

    
    , pKa ~6.5) is a significantly better leaving group than the methanethiolate anion (
    
    
    
    , pKa ~10.4).
  • Intended Outcome: Selective displacement of the S-Phenyl group to retain the S-Methyl moiety, or vice versa depending on conditions.

Common Byproducts Overview:

  • Thiophenol (PhSH): The stoichiometric byproduct of the dominant pathway.

  • Methanethiol (MeSH): Result of competitive displacement (side reaction).

  • N-Cyano-ureas: Hydrolysis products formed in the presence of moisture.

  • Dicyandiamide derivatives: Thermal decomposition products.

Troubleshooting & FAQs

Category A: Reaction Selectivity & Impurity Profiling

Q1: I am observing a mixture of two isothiourea products by HPLC. Why is my regioselectivity poor? Diagnosis: You are likely experiencing competitive displacement . While


 is the superior leaving group, high temperatures or highly nucleophilic amines can overcome the activation energy difference, displacing the 

group as well. Corrective Action:
  • Temperature Control: Lower the reaction temperature to 0°C – 5°C. Kinetic control favors the displacement of the better leaving group (

    
    ).
    
  • Stoichiometry: Ensure strict 1:1 stoichiometry of the amine. Excess amine promotes double displacement, leading to N,N'-disubstituted cyanoguanidines (over-reaction).

  • Solvent Choice: Switch to a non-polar solvent (e.g., Dichloromethane or Toluene) if solubility permits. Polar protic solvents (Ethanol/Methanol) can stabilize the transition states of both pathways, eroding selectivity.

Q2: My product contains a persistent "oxygenated" impurity (M-16 mass shift). What is this? Diagnosis: This is the Hydrolysis Byproduct (N-cyanourea derivative). The


 core is susceptible to attack by water, which displaces a thiolate to form a carbonyl (

). Root Cause:
  • Wet solvents or hygroscopic amines.

  • Basic conditions (amines act as bases) accelerating hydrolysis. Corrective Action:

  • Dry Solvents: Use anhydrous solvents (Ethanol/Acetonitrile).

  • Inert Atmosphere: Run the reaction under Nitrogen or Argon to exclude atmospheric moisture.

  • Workup: Avoid prolonged exposure to aqueous base during workup.

Category B: Physical Properties & Isolation[1]

Q3: The reaction mixture has turned into a sticky oil that refuses to crystallize. How do I recover the solid? Diagnosis: "Oiling out" is common when the byproduct Thiophenol (PhSH) acts as a solvent/plasticizer for the product. Corrective Action:

  • Trituration: Decant the supernatant and triturate the oil with cold Diethyl Ether or Hexanes . Thiophenol is highly soluble in these non-polar solvents, whereas the polar N-cyanoisothiourea product is typically insoluble.

  • PhSH Scavenging: If the oil persists, wash the organic layer with 1M NaOH . This deprotonates PhSH to Sodium Thiophenolate (

    
    ), which partitions into the aqueous phase, inducing crystallization of the organic product.
    
Category C: Safety & Odor Management

Q4: The reaction is generating an intense, nauseating odor even inside the fume hood. Is this normal? Diagnosis: Yes. The reaction releases Thiophenol (PhSH) and trace Methanethiol (MeSH) . Thiophenol has a stench threshold in the parts-per-billion (ppb) range and is toxic. Corrective Action:

  • Scrubber System: Do not vent directly to the hood exhaust if quantities are significant. Vent the reaction vessel through a bleach (Sodium Hypochlorite) scrubber.

    • Chemistry:

      
       (Oxidation to odorless sulfonic acid).
      
  • Glassware Cleaning: Rinse all glassware with a dilute bleach solution before removing it from the hood.

Experimental Protocol: Selective Synthesis of N-Cyano-S-Methylisothioureas

Objective: Selective displacement of the S-Phenyl group by a primary amine (


).

Materials:

  • Methyl phenyl cyanocarbonimidodithioate (1.0 eq)

  • Primary Amine (1.05 eq)

  • Solvent: Acetonitrile (Anhydrous) or Isopropanol

  • Base: Triethylamine (0.1 eq - Optional, only if amine is a salt)

Workflow:

  • Dissolution: Dissolve the dithioate in Acetonitrile (0.5 M concentration). Cool to 0°C in an ice bath.

  • Addition: Add the amine dropwise over 20 minutes. Note: Exotherm control is critical for selectivity.

  • Monitoring: Stir at 0°C for 1 hour, then warm to Room Temperature (RT). Monitor by TLC/HPLC.

    • Target: Disappearance of starting material.

    • Byproduct Check: Look for free Thiophenol peak.

  • Workup (Precipitation Method):

    • Concentrate the solvent to 50% volume.

    • Add cold Diethyl Ether (3x volume).

    • The product should precipitate as a white/off-white solid.

  • Purification (If Oiling Occurs):

    • Dissolve residue in EtOAc.

    • Wash with cold 0.5N NaOH (rapid wash to remove PhSH).

    • Wash with Brine, Dry (

      
      ), and Concentrate.
      

Reaction Pathway Analysis (DOT Diagram)

The following diagram illustrates the competitive pathways and the origin of common byproducts.

ReactionPathways Start Methyl phenyl cyanocarbonimidodithioate (Reagent) TS Tetrahedral Intermediate Start->TS + Amine PathC Path C: Hydrolysis (Water Present) Start->PathC + H2O Amine Amine (R-NH2) Amine->TS PathA Path A: PhS- Departure (Kinetic Favor) TS->PathA Fast (Low Temp) PathB Path B: MeS- Departure (Thermal/Excess Amine) TS->PathB Slow (High Temp) ProdA Target Product: N-cyano-S-methylisothiourea PathA->ProdA ByprodA Byproduct: Thiophenol (PhSH) (Toxic/Odor) PathA->ByprodA ProdB Impurity: N-cyano-S-phenylisothiourea PathB->ProdB ByprodB Byproduct: Methanethiol (MeSH) (Gas) PathB->ByprodB ProdC Impurity: N-cyanourea (Desulfurized) PathC->ProdC

Figure 1: Mechanistic divergence in cyanocarbonimidodithioate reactions. Path A is the desired route; Path B and C represent common failure modes.

References

  • ChemicalBook. (2020). N-CYANO-S-METHYL-N'PHENYLISOTHIOUREA synthesis and reaction conditions. Retrieved from

  • National Institutes of Health (NIH). (2008). Synthesis and in vitro activity of N'-cyano-4-(2-phenylacetyl)-N-o-tolylpiperazine-1-carboximidamide P2X7 antagonists. Bioorganic & Medicinal Chemistry Letters. Retrieved from

  • ResearchGate. (2001). One-Pot Quinazolin-4-yl-thiourea Synthesis via N-(2-Cyanophenyl)benzimidoyl isothiocyanate. Molecules. Retrieved from

  • Organic Syntheses. (1950). α-Phenylthiourea Synthesis and Handling. Org. Synth. Coll. Vol. 4, p.700. Retrieved from [1]

Sources

Troubleshooting

"handling and storage guidelines for Methyl phenyl cyanocarbonimidodithioate"

Topic: Handling, Storage, and Experimental Troubleshooting CAS Registry Number: (Analogous to 10191-60-3 for Dimethyl ester; specific mixed ester varies by catalog) Chemical Formula: Molecular Weight: 208.30 g/mol [1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Handling, Storage, and Experimental Troubleshooting CAS Registry Number: (Analogous to 10191-60-3 for Dimethyl ester; specific mixed ester varies by catalog) Chemical Formula:


Molecular Weight:  208.30  g/mol [1][2]

Introduction: The "Push-Pull" Electrophile

Welcome to the technical support hub for Methyl phenyl cyanocarbonimidodithioate . This compound is a specialized N-cyanoimidate building block, primarily used in the synthesis of histamine H2-receptor antagonists (like cimetidine analogs) and various N-cyano-heterocycles.[1][2]

Why this specific analog? Unlike the symmetric dimethyl N-cyanodithioimidocarbonate, this mixed ester offers chemoselectivity .[1][2] The molecule possesses two electrophilic sites with distinct leaving groups:[1][2]

  • S-Phenyl group: A superior leaving group (Conjugate acid pKa

    
     6.6).[1][2]
    
  • S-Methyl group: A poorer leaving group (Conjugate acid pKa

    
     10.4).[1][2]
    

This difference allows researchers to perform controlled, sequential nucleophilic substitutions—typically displacing the S-phenyl group first under mild conditions to generate an S-methyl-N-cyanoisothiourea intermediate.[1][2]

Module 1: Storage & Stability (Preservation)

Q: My compound arrived as a semi-solid/oil, but the certificate says "solid." Is it degraded?

A: Not necessarily, but it requires verification. This class of compounds often has low melting points (


 depending on purity).[1][2] If the shipment was exposed to heat, it may have melted.[1][2] However, if it appears as a dark, viscous oil , it may have undergone hydrolysis.[1][2]
  • Diagnostic: Run a TLC (Hexane/EtOAc).[1][2] If you see a baseline spot (cyanourea derivative) or smell a strong "rotten garlic" odor (thiophenol) before opening, degradation has occurred.[1][2]

  • Corrective Action: Recrystallize immediately from cold ethanol or isopropanol if enough solid remains.[1][2]

Q: What are the absolute storage requirements?

A: You must prevent hydrolysis and oxidative cleavage .[1][2]

  • Temperature: Store at

    
    .
    
  • Atmosphere: Argon or Nitrogen backfill is mandatory.[1][2]

  • Container: Amber glass (light sensitive).

  • Desiccation: Store over

    
     or active sieves. Moisture converts the imido-dithioate into the corresponding thiocarbamate, releasing toxic thiols.[1][2]
    

Module 2: Handling & Safety (The Thiophenol Protocol)

CRITICAL WARNING: The primary hazard of this reagent is not the cyanide moiety (which is stabilized), but the release of Thiophenol (Benzenethiol) during reaction or decomposition.[1][2] Thiophenol is highly toxic, easily absorbed through skin, and has a stench threshold in the parts-per-billion range.[1][2]

Q: How do I manage the odor and waste?

A: You cannot use standard organic waste streams.[1][2] You must use an Oxidative Quench Protocol .[1][2] Thiophenol is not water-soluble, so simple aqueous washing is ineffective.[1][2]

The Oxidative Quench Workflow
  • Preparation: Prepare a "Bleach Bath" (10% Sodium Hypochlorite solution) in the fume hood before opening the bottle.[1][2]

  • Glassware: All spatulas, flasks, and septa contacting the reagent must be soaked in the bleach bath immediately after use.[1][2]

  • Chemistry: The bleach oxidizes the thiophenol (PhSH) to the odorless and less toxic Diphenyl Disulfide (

    
    ) or Benzenesulfonic acid (
    
    
    
    ).[1][2]
Q: What PPE is specific to this compound?

A: Standard nitrile gloves are insufficient for prolonged contact with thiophenol byproducts.[1][2]

  • Glove Recommendation: Double-glove: Nitrile (inner) + Laminate/Silver Shield (outer) if handling large quantities.[1][2]

  • Respiratory: Work strictly in a fume hood.

Module 3: Experimental Troubleshooting (Synthesis)

Q: I am trying to substitute the S-Methyl group, but the S-Phenyl is leaving. Why?

A: This is thermodynamically driven.[1][2] As noted in the introduction, the thiophenolate anion (


) is a much more stable leaving group than the methanethiolate anion (

).[1][2]
  • The Fix: You cannot easily reverse this preference. If you need to retain the phenyl group, you should start with the diphenyl ester analog and use stoichiometry (1.0 eq amine) to control the product, or synthesize the S-phenyl-N-cyanoisothiourea via a different route (e.g., reacting diphenyl cyanocarbonimidate with a thiol).[1][2]

Q: The reaction stalls after the first substitution. How do I force the second amine addition?

A: The intermediate (N-cyanoisothiourea) is less electrophilic than the starting material due to resonance stabilization from the first amino group.[1][2]

  • Strategy:

    • Catalysis: Add

      
       or 
      
      
      
      (thiophilic Lewis acids) to activate the remaining sulfur and precipitate the leaving group as a metal salt.[1][2]
    • Temperature: The second displacement often requires reflux (e.g., in Acetonitrile or Ethanol) rather than room temperature.[1][2]

    • Base: Ensure a non-nucleophilic base (e.g.,

      
       or DIPEA) is present to neutralize the generated thiol, driving the equilibrium forward.[1][2]
      
Q: My yield is low (<40%). Where is the product?

A: Check your workup pH. N-cyanoguanidines and isothioureas can be amphoteric.[1][2]

  • If Acidic Workup: You may have protonated the N-cyano group, making it water-soluble or prone to hydrolysis.[1][2]

  • If Basic Workup: The thiophenol byproduct forms a salt (

    
    ) which acts as a nucleophile and can attack your product, causing a reverse reaction or scrambling.[1][2]
    
  • Solution: Quench the reaction with the Oxidative Bleach method (to destroy PhSH) before attempting to isolate the product.[1][2]

Visual Guide: Reaction & Waste Workflow

The following diagram outlines the decision logic for handling the "Push-Pull" reactivity and the critical waste management steps.

G Start Start: Methyl Phenyl Cyanocarbonimidodithioate Reaction Reaction Setup (Nucleophilic Substitution) Start->Reaction Selectivity Selectivity Check: Is Nucleophile < 1.0 eq? Reaction->Selectivity PathA Product A: S-Methyl-N-cyanoisothiourea (PhSH released) Selectivity->PathA Yes (Kinetic/Thermo Control) PathB Product B: N,N'-Disubstituted Cyanoguanidine (PhSH + MeSH released) Selectivity->PathB No (Excess Amine + Heat) Waste CRITICAL STEP: Waste Management PathA->Waste Contains PhSH PathB->Waste Contains PhSH + MeSH Bleach Add 10% NaOCl (Bleach) Oxidize Thiols -> Disulfides Waste->Bleach Mandatory Quench Disposal Dispose as Non-Hazardous Organic Waste Bleach->Disposal

Caption: Workflow demonstrating the chemical selectivity pathways and the mandatory oxidative quenching step for thiol byproducts.

Summary Data Table

PropertyValue / GuidelineNote
Physical State Low-melting solid or viscous oilHighly dependent on purity/temp.[2][3]
Primary Hazard Thiophenol Release Toxic, stench, skin absorption.[1][2][4]
Storage Temp

Prevent thermal degradation.
Reactivity Order

PhS is the better leaving group.[1][2]
Quenching Agent 10-15% Sodium Hypochlorite (Bleach)Oxidizes thiols to disulfides.[1][2]
Solubility DCM, EtOAc, DMSO, MeCNPoor solubility in water/hexane.[1][2]

References

  • Structure & Class Reactivity

    • Wittenbrook, L. S. (1975).[1][2] "Chemistry of N-cyanodithioimidocarbonic acid. Reaction with amines."[2][5][6] Journal of Heterocyclic Chemistry, 12(1), 37-42.[1][2] [1][2]

  • Application in H2-Antagonists (Cimetidine Analogs)

    • Durant, G. J., et al. (1977).[1][2] "Cyanoguanidine-thiourea equivalence in the development of the histamine H2-receptor antagonist, cimetidine."[2] Journal of Medicinal Chemistry, 20(7), 901-906.[1][2]

  • Thiol Management & Safety

    • National Research Council (US) Committee on Prudent Practices in the Laboratory.[2] (2011).[1][2][7][8] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. "Laboratory Chemical Safety Summaries: Thiols."

  • Synthesis of N-Cyano Compounds

    • Garin, J., et al. (1990).[1][2] "Improved Synthesis of N-Cyano-S-methylisothioureas." Synthetic Communications, 20(15), 2329-2334.[1][2]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: Methyl Phenyl Cyanocarbonimidodithioate (MPCC) vs. Methylating &amp; Imidoylating Agents

This guide provides an in-depth technical comparison of Methyl Phenyl Cyanocarbonimidodithioate (MPCC) versus standard methylating agents and functional analogs. It addresses a critical distinction: while often grouped w...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Methyl Phenyl Cyanocarbonimidodithioate (MPCC) versus standard methylating agents and functional analogs.

It addresses a critical distinction: while often grouped with "methyl" reagents in procurement catalogs due to its name, MPCC is not a conventional methylating agent (like Methyl Iodide or Dimethyl Sulfate). Instead, it is a specialized electrophilic scaffold building block used to construct unsymmetrical N-cyanoisothioureas and guanidines (e.g., in H2-receptor antagonist synthesis).

Executive Summary: The Functional Distinction

Methyl Phenyl Cyanocarbonimidodithioate (MPCC) (CAS: 152381-91-4) acts primarily as a regioselective


-cyanocarbonimidoyl transfer reagent , not a methyl donor.
  • Standard Methylating Agents (MeI, DMS, DMC): Transfer a methyl group (

    
    ) to a nucleophile (
    
    
    
    ).
  • MPCC: Transfers the

    
      or 
    
    
    
    core to a nucleophile by undergoing addition-elimination at the central carbon.

Why Choose MPCC? The primary advantage of MPCC over its symmetric analog, Dimethyl Cyanocarbonimidodithioate (DCC) , is chemoselectivity . MPCC contains two different leaving groups: a thiophenol group (


) and a methanethiol group (

). Since

is a better leaving group than

, MPCC allows for the controlled, stepwise synthesis of unsymmetrical cyanoguanidines—a feat difficult to achieve with symmetric DCC.

Comparative Analysis: MPCC vs. Alternatives

A. MPCC vs. Symmetric Imidoylating Agents (DCC)

The most direct comparison is between MPCC and Dimethyl Cyanocarbonimidodithioate (DCC) , the industry standard for synthesizing cimetidine-like drugs.

FeatureMPCC (Methyl Phenyl Cyanocarbonimidodithioate)DCC (Dimethyl Cyanocarbonimidodithioate)
Structure


Primary Function Regioselective synthesis of unsymmetrical guanidines.Symmetric synthesis or statistical mixtures.[1]
Reactivity Stepwise:

leaves first (fast), then

(slow).
Competitive: Both

groups have equal reactivity.
Selectivity High (>95% mono-substitution with Amine A).Low (Requires excess amine or strict control).
Atom Economy Lower (Releases high MW

).
Higher (Releases low MW

).
Byproducts Thiophenol (Toxic, foul odor), Methanethiol.Methanethiol (Toxic, gas).[1]
B. MPCC vs. Methylating Agents (MeI, DMS)

Although MPCC contains an


-methyl group, it is poor at transferring it compared to dedicated methylating agents.
FeatureMPCC Methyl Iodide (MeI) / Dimethyl Sulfate (DMS)
Mechanism Addition-Elimination (

)
at

carbon.

Substitution
at Methyl carbon.
Electrophile The central Carbon atom.[1]The Methyl carbon atom.[1][2][3][4][5]
Outcome Formation of Isothioureas/Guanidines .[1][3]Formation of Methylated Amines/Ethers .
Safety Sensitizer; releases toxic thiols (

).
Carcinogenic; alkylates DNA directly.

Mechanistic Pathways & Selectivity

The following diagram illustrates why MPCC is superior for synthesizing unsymmetrical drug targets (like Cimetidine precursors) compared to DCC.

ReactionPathways MPCC MPCC (PhS)(MeS)C=N-CN Inter_MPCC Intermediate A (MeS)(R-NH)C=N-CN (Pure) MPCC->Inter_MPCC Step 1: Fast (-PhSH) DCC DCC (MeS)2C=N-CN Inter_DCC Mixture B Mono + Di-substituted DCC->Inter_DCC Step 1: Competitive (-MeSH) Amine1 Amine 1 (R-NH2) Amine1->MPCC Amine1->DCC Amine2 Amine 2 (R'-NH2) Amine2->Inter_MPCC Product Unsymmetrical Product (R-NH)(R'-NH)C=N-CN Inter_MPCC->Product Step 2: Slow (-MeSH) Inter_DCC->Product Step 2: Mixed Yield

Figure 1: Reaction Selectivity of MPCC vs. DCC. MPCC exploits the leaving group differential (


 vs 

) to cleanly generate Intermediate A, whereas DCC often leads to over-reaction (di-substitution) or requires large excesses of reagents.

Experimental Protocol: Selective Synthesis of N-Cyanoisothioureas

Objective: Synthesis of Methyl N-cyano-N'-[2-(5-methyl-1H-imidazol-4-yl)ethyl]carbamimidothioate (Cimetidine precursor) using MPCC.

Materials:
  • Reagent: Methyl phenyl cyanocarbonimidodithioate (MPCC) [1].

  • Substrate: Histamine (or 4-methylhistamine analog).

  • Solvent: Acetonitrile (MeCN) or Ethanol (EtOH).

  • Base: Triethylamine (Et3N) - optional, to neutralize PhSH.

Methodology:
  • Preparation : Dissolve MPCC (1.0 equiv) in MeCN at 0°C.

  • Addition : Add the amine substrate (0.95 equiv) dropwise over 30 minutes.

    • Note: Using a slight deficit of amine ensures no displacement of the second leaving group (

      
      ).
      
  • Reaction : Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

    • Mechanism Check: The reaction is monitored by TLC.[1] The disappearance of MPCC and the release of Thiophenol (

      
      , distinct odor) indicate completion of Step 1.
      
  • Workup :

    • Evaporate solvent under reduced pressure.

    • Wash the residue with cold diethyl ether (removes

      
       and unreacted MPCC).
      
    • Recrystallize the solid intermediate (S-methyl-N-cyanoisothiourea).

  • Step 2 (Optional) : To form the guanidine, react the isolated intermediate with a second amine (e.g., Methylamine) in refluxing ethanol to displace the remaining

    
    -methyl group [2, 3].
    

Performance Data (Representative):

  • Yield (Step 1): 85-92% (using MPCC) vs. 60-70% (using DCC due to bis-substitution side products).

  • Purity: >95% (MPCC) vs. ~80% (DCC crude).

Safety & Handling

While MPCC is not a volatile alkylator like MeI, it presents unique hazards:

  • Thiophenol Release : The displacement of the phenoxy/phenylthio group releases Thiophenol, which is highly toxic and has a stench threshold in the ppb range. All reactions must be performed in a well-ventilated fume hood with a bleach scrubber.

  • Sensitization : Like DCC, MPCC is a potent skin sensitizer. Double-gloving (Nitrile) is mandatory.

  • Comparison to MeI :

    • MeI : Inhalation hazard, neurotoxic, direct DNA alkylator.

    • MPCC : Contact hazard, severe irritant, releases toxic metabolic byproducts (

      
      ).
      

References

  • PubChem . Methyl phenyl cyanocarbonimidodithioate (CAS 152381-91-4).[6] National Center for Biotechnology Information. Available at: [Link]

  • Wang, J.L., et al. (2020) .[7] Syntheses and Crystal Structures of Methyl N-Substituted-N′-Cyanocarbamimidothioates Derived from Dimethyl N-Cyanodithioiminocarbonate. ResearchGate. Available at: [Link]

  • European Patent Office. Process for the preparation of cimetidine (EP0279161A2). Google Patents.
  • Selva, M., & Perosa, A. (2008) . Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents. Green Chemistry, 10(4), 457-464. Available at: [Link]

Sources

Comparative

The Double-Edged Sword: Unraveling the Biological Activity of Methyl Phenyl Cyanocarbonimidodithioate and its Analogues

A Senior Application Scientist's Guide to Structure-Activity Relationships and Therapeutic Potential In the landscape of modern drug discovery, the dithiocarbamate scaffold has emerged as a versatile pharmacophore, exhib...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and Therapeutic Potential

In the landscape of modern drug discovery, the dithiocarbamate scaffold has emerged as a versatile pharmacophore, exhibiting a wide spectrum of biological activities. Within this chemical class, Methyl phenyl cyanocarbonimidodithioate stands as a molecule of significant interest. This guide provides a comprehensive comparison of its biological activity with that of its structural analogues, offering researchers, scientists, and drug development professionals a detailed analysis supported by experimental data and mechanistic insights. Our exploration will primarily focus on the anticancer and antifungal properties of these compounds, highlighting the nuanced relationship between chemical structure and biological function.

The Dithiocarbamate Core: A Foundation for Diverse Biological Action

Dithiocarbamates (DTCs) are characterized by the presence of a R₂NCS₂⁻ functional group. Their biological significance is largely attributed to their strong metal-chelating properties, which can disrupt essential enzymatic processes within cells.[1] This ability to interact with metal ions, particularly copper and zinc, is a key factor in their anticancer and antifungal mechanisms.[1] The formation of DTC-metal complexes can lead to the inhibition of critical enzymes like superoxide dismutase and matrix metalloproteinases, induce oxidative stress through the generation of reactive oxygen species (ROS), and inhibit the proteasome, ultimately triggering apoptosis in cancer cells.[1][2]

Anticancer Activity: A Tale of Two Moieties

The anticancer potential of dithiocarbamate derivatives is a burgeoning field of research, with numerous analogues demonstrating potent cytotoxic effects against a variety of cancer cell lines.[3][4] The general structure of the analogues discussed herein can be conceptualized as having two key variable regions: the N-substituents and the S-substituents.

The Influence of N-Substituents on Cytotoxicity

Structure-activity relationship (SAR) studies have revealed that the nature of the substituents on the nitrogen atom significantly impacts the anticancer potency. A study on a series of dithiocarbamate salts demonstrated that smaller alkyl groups on the nitrogen lead to greater cytotoxic activity.[4] For instance, the dimethyl-substituted compound 1 exhibited the most potent anti-proliferative activity against MCF7 (breast), ES2 (ovarian), and HSC3 (head and neck) cancer cell lines, with IC₅₀ values of 0.20 µM, 0.32 µM, and 0.29 µM, respectively.[4] As the size of the N-alkyl groups increased, the cytotoxic activity tended to decrease.[4]

Compound IDN-SubstituentsMCF7 IC₅₀ (µM)ES2 IC₅₀ (µM)HSC3 IC₅₀ (µM)Reference
1 Methyl, Methyl0.200.320.29[4]
2 Ethyl, Ethyl0.220.370.53[4]
6 Morpholinyl0.831.171.19[4]

This table summarizes the in vitro cytotoxic activity of N-substituted dithiocarbamate salts against various human cancer cell lines.

The Role of S-Substituents and Metal Complexation

The introduction of various moieties on the sulfur atom, particularly through the formation of metal complexes, has been a successful strategy to enhance anticancer activity. Organotin (IV) dithiocarbamate complexes, for example, have shown significant cytotoxic effects against numerous cancer cell lines.[3] Triphenyltin ethyl phenyl dithiocarbamate and triphenyltin butyl phenyl dithiocarbamate displayed potent cytotoxicity against the K562 leukemia cell line, with IC₅₀ values ranging from 0.01 to 0.30 µM.[5][6] These organometallic analogues are believed to exert their anticancer effects through mechanisms that may involve binding to DNA and interfering with cellular metabolism, ultimately leading to apoptotic cell death.[3]

Another innovative approach involves linking dithiocarbamates to sugar molecules. These sugar-linked derivatives act as prodrugs that can be selectively activated in the tumor microenvironment.[2] For instance, 2-deoxy-glycosyl diethyldithiocarbamate (DG-DDC), in the presence of copper ions, exhibited potent cytotoxicity against colorectal and breast cancer cells, with IC₅₀ values in the low micromolar range.[2]

Anticancer_SAR cluster_N_Substituents N-Substituent Modifications cluster_S_Substituents S-Substituent Modifications Small_Alkyl Small Alkyl Groups (e.g., Methyl, Ethyl) Increased_Cytotoxicity Increased_Cytotoxicity Small_Alkyl->Increased_Cytotoxicity Enhances Bulky_Groups Bulky/Cyclic Groups (e.g., Morpholinyl) Decreased_Cytotoxicity Decreased_Cytotoxicity Bulky_Groups->Decreased_Cytotoxicity Reduces Metal_Complexes Metal Complexes (e.g., Organotin) Potent_Cytotoxicity Potent_Cytotoxicity Metal_Complexes->Potent_Cytotoxicity Induces Sugar_Moieties Sugar Conjugates (Prodrugs) Tumor_Selective_Activity Tumor_Selective_Activity Sugar_Moieties->Tumor_Selective_Activity Enables Dithiocarbamate_Core Dithiocarbamate Scaffold Dithiocarbamate_Core->Small_Alkyl Dithiocarbamate_Core->Bulky_Groups Dithiocarbamate_Core->Metal_Complexes Dithiocarbamate_Core->Sugar_Moieties

Figure 1: Structure-Activity Relationship (SAR) of dithiocarbamate analogues in anticancer activity.

Antifungal Activity: Targeting Fungal Cell Integrity

The antifungal properties of dithiocarbamates and their analogues are also well-documented, with several compounds showing promising activity against a range of pathogenic fungi.[7][8] The primary mechanism of action for many antifungal dithiocarbamates involves the disruption of fungal cell membrane integrity and the inhibition of key enzymes essential for fungal survival.

Dithiocarbamate-Azole Hybrids: A Synergistic Approach

A particularly effective strategy in the development of novel antifungal agents has been the hybridization of the dithiocarbamate moiety with established antifungal scaffolds, such as azoles. A novel fluconazole analogue, where one of the triazole rings was replaced with a 4-benzylpiperazine dithiocarbamate group, demonstrated significantly enhanced antifungal activity.[8] This hybrid compound exhibited potent effects against various Candida species, including fluconazole-resistant strains, with Minimum Inhibitory Concentration (MIC) values ranging from 0.063 to 1 µg/ml.[8] This represents a 4- to 64-fold increase in activity compared to fluconazole.[8]

Fungal StrainFluconazole Analogue MIC (µg/ml)Fluconazole MIC (µg/ml)Reference
Candida albicans0.063 - 1≥ 64 (resistant strains)[8]
Candida glabrata0.063 - 1-[8]
Candida parapsilosis0.5-[8]
Candida krusei0.063 - 1≥ 64 (resistant strains)[8]
Candida tropicalis0.063 - 1-[8]

This table compares the in vitro antifungal activity of a dithiocarbamate-fluconazole analogue with fluconazole against various Candida species.

Metal Complexes in Antifungal Applications

Similar to their anticancer applications, metal complexes of dithiocarbamates have also shown significant antifungal potential. A study on diruthenium-pentadithiocarbamate complexes revealed promising activity against several clinically relevant fungal pathogens, including Candida spp., Paracoccidioides brasiliensis, Cryptococcus neoformans, and Sporothrix schenckii.[7] The MIC values for these complexes were notably low, and importantly, they exhibited lower cytotoxicity towards mammalian cells, suggesting a favorable therapeutic window.[7]

Antifungal_Workflow cluster_Screening In Vitro Antifungal Susceptibility Testing cluster_Evaluation Biological Evaluation Fungal_Culture Prepare Fungal Inoculum (e.g., Candida albicans) Compound_Prep Prepare Serial Dilutions of Test Compounds Fungal_Culture->Compound_Prep Microdilution Inoculate Microtiter Plates with Fungi and Compounds Compound_Prep->Microdilution Incubation Incubate at Optimal Temperature and Time Microdilution->Incubation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination Cytotoxicity_Assay Assess Cytotoxicity against Mammalian Cell Lines (e.g., MTT Assay) MIC_Determination->Cytotoxicity_Assay Lead Compounds Hemolysis_Assay Evaluate Hemolytic Activity on Red Blood Cells Cytotoxicity_Assay->Hemolysis_Assay Mechanism_Study Investigate Mechanism of Action (e.g., Enzyme Inhibition, Membrane Disruption) Hemolysis_Assay->Mechanism_Study

Figure 2: A generalized experimental workflow for evaluating the antifungal activity of dithiocarbamate analogues.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, the following are detailed methodologies for key experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the anti-proliferative activity of the compounds against cancer cell lines.[5]

  • Cell Seeding: Plate cancer cells (e.g., MCF7, K562) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (and a vehicle control) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This method is employed to determine the Minimum Inhibitory Concentration (MIC) of the compounds against fungal pathogens.[8]

  • Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., Candida albicans) according to CLSI guidelines.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in RPMI 1640 medium in a 96-well microtiter plate.

  • Inoculation: Add the fungal inoculum to each well. Include a positive control (fungus with no compound) and a negative control (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control.

Conclusion and Future Directions

The collective evidence strongly supports the dithiocarbamate scaffold as a promising foundation for the development of novel anticancer and antifungal agents. While direct experimental data for Methyl phenyl cyanocarbonimidodithioate remains to be extensively published, the comparative analysis of its analogues provides a clear direction for future research. The structure-activity relationships highlighted in this guide underscore the critical role of both N- and S-substituents in modulating biological activity.

Future investigations should focus on the synthesis and comprehensive biological evaluation of a focused library of Methyl phenyl cyanocarbonimidodithioate analogues. Key areas of exploration should include:

  • Systematic modification of the phenyl ring to explore the effects of electron-donating and electron-withdrawing groups on activity.

  • Exploration of a wider range of metal complexes to identify those with optimal efficacy and reduced toxicity.

  • In-depth mechanistic studies to elucidate the precise molecular targets and pathways affected by these compounds.

By leveraging the insights gained from its analogues, the therapeutic potential of Methyl phenyl cyanocarbonimidodithioate and its derivatives can be fully realized, paving the way for the development of next-generation therapies for cancer and infectious diseases.

References

  • Mamba, S., et al. (2021). Organotin (IV) Dithiocarbamate Compounds as Anticancer Agents: A Review of Syntheses and Cytotoxicity Studies. Molecules, 26(16), 4947. [Link]

  • Chen, J., et al. (2025). Sugar-Linked Diethyldithiocarbamate Derivatives: A Novel Class of Anticancer Agents. Preprints.org, 20250611. [Link]

  • Kamoon, R. A., et al. (2020). Dithiocarbamates derivatives as anticancer agents: A Review. Annals of Tropical Medicine & Public Health, 23(21), 232113. [Link]

  • Kamoon, R. A., et al. (2020). Some new anticancer platinum complexes of dithiocarbamate derivatives against human colorectal and pancreatic cell lines. Journal of Biomolecular Structure and Dynamics, 38(8), 2215-2228. [Link]

  • Al-Masoudi, N. A., et al. (2023). Anti-proliferative activity of dithiocarbamate salts: Synthesis and in vitro study. Journal of the Turkish Chemical Society, Section A: Chemistry, 10(4), 931-940. [Link]

  • Ahmad, A., et al. (2024). Cellular and DNA Toxicity Study of Triphenyltin Ethyl Phenyl Dithiocarbamate and Triphenyltin Butyl Phenyl Dithiocarbamate on K562, Leukemia Cell Line. Anticancer Agents in Medicinal Chemistry, 24(1), 58-65. [Link]

  • Ahmad, A., et al. (2023). Cellular and DNA Toxicity Study of Triphenyltin Ethyl Phenyl Dithiocarbamate and Triphenyltin Butyl Phenyl Dithiocarbamate on K562, Leukemia Cell Line. Bentham Science Publishers. [Link]

  • de Almeida, A. M., et al. (2018). In Vitro Studies of the Activity of Dithiocarbamate Organoruthenium Complexes against Clinically Relevant Fungal Pathogens. Molecules, 23(11), 2999. [Link]

  • Miller, C. P., & Elson, W. O. (1949). DITHIOCARBAMIC ACID DERIVATIVES I.: The Relation of Chemical Structure to in Vitro Antibacterial and Antifungal Activity against Human Pathogens. Journal of Bacteriology, 57(1), 47–54. [Link]

  • Ahmad, A., et al. (2025). Cellular and DNA Toxicity Study of Triphenyltin Ethyl Phenyl Dithiocarbamate and Triphenyltin Butyl Phenyl Dithiocarbamate on K562, Leukemia Cell Line. ResearchGate. [Link]

  • Hussain, S., et al. (2021). Cytotoxicity, Pro-apoptotic Activity and in silico Studies of Dithiocarbamates and their Structure Based Design and SAR Studies. Letters in Drug Design & Discovery, 18(1), 89-100. [Link]

  • Schumacher, T., et al. (2023). In Vitro Activities of Dithiocarbamate Derivatives against Echinococcus multilocularis Metacestode Vesicles. Microorganisms, 11(12), 2975. [Link]

  • Emami, S., et al. (2024). Synthesis and Antifungal Activity Evaluation of a Fluconazole Analog Derived from Dithiocarbamate. Journal of Mazandaran University of Medical Sciences, 34(234), 34-47. [Link]

  • Li, X., et al. (2007). Synthesis, Antifungal Activity, and Structure–Activity Relationships of Coruscanone A Analogs. Journal of Natural Products, 70(8), 1262-1266. [Link]

  • Boyle, F. T., et al. (1988). Synthesis and structure-activity relationships of a novel antifungal agent, ICI 195,739. Annals of the New York Academy of Sciences, 544, 86-100. [Link]

  • Demeyer, A., et al. (2023). Synthesis and biological evaluation of DIDS analogues as efficient inhibitors of RAD51 involved in homologous recombination. Bioorganic & Medicinal Chemistry Letters, 87, 129261. [Link]

  • González-Juárez, J. F., et al. (2024). Antifungal Potential of Cyanobacterium Nostoc sp. BCAC 1226 Suspension as a Biocontrol Agent Against Phytopathogenic Fungi and Oomycetes. Journal of Fungi, 10(2), 118. [Link]

  • Fewer, D. P., et al. (2017). Antifungal Compounds from Cyanobacteria. Marine Drugs, 15(4), 104. [Link]

  • Demeyer, A., et al. (2022). Synthesis and Biological Evaluation of DIDS Analogues as Efficient Inhibitors of RAD51 Involved in Homologous Recombination. ResearchGate. [Link]

  • Gunosewoyo, H., et al. (2020). Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents. RSC Advances, 10(13), 7731-7741. [Link]

  • Tam, J., et al. (2015). Synthesis and Biological Evaluation of Bile Acid Analogues Inhibitory to Clostridium difficile Spore Germination. ACS Medicinal Chemistry Letters, 6(11), 1105-1110. [Link]

  • El-Naggar, M. A., et al. (2021). Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents. RSC Advances, 11(57), 36137-36151. [Link]

  • Wang, H., et al. (2016). Fungicidal activity of cyano-methylene thiazolidine derivatives against Podosphaera xanthii and Blumeria graminis f. sp. tritici. Pest Management Science, 72(10), 1957-1964. [Link]

Sources

Validation

Technical Guide: In Vitro Efficacy Profiling of Methyl Phenyl Cyanocarbonimidodithioate

This guide outlines the technical framework for evaluating the efficacy of Methyl Phenyl Cyanocarbonimidodithioate (MPC) . Based on its chemical structure (an N-cyanoimidodithiocarbonate scaffold), MPC is functionally ca...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical framework for evaluating the efficacy of Methyl Phenyl Cyanocarbonimidodithioate (MPC) .

Based on its chemical structure (an N-cyanoimidodithiocarbonate scaffold), MPC is functionally categorized as a biocidal intermediate with antifungal and potential herbicidal properties . It serves as a lipophilic analog to the common dimethyl derivative, often exhibiting enhanced membrane permeability due to the phenyl group.

The following protocols are designed for drug discovery professionals to validate MPC as a novel antimicrobial agent, specifically targeting fungal pathogens (Candida, Aspergillus) or agricultural phytopathogens.

Compound: Methyl Phenyl Cyanocarbonimidodithioate (CAS: 152381-91-4) Class: N-Cyanoimidodithiocarbonate / Dithiocarbamate Analog Primary Indication: Antifungal / Antimicrobial Standard Comparators: Fluconazole (Azole), Amphotericin B (Polyene), Thiram (Dithiocarbamate control).

Executive Summary & Mechanism of Action

Methyl Phenyl Cyanocarbonimidodithioate (MPC) operates via multi-site electrophilic attack . Unlike specific enzyme inhibitors (e.g., azoles targeting CYP51), the dithiocarbonimidate moiety reacts with nucleophilic thiol groups (-SH) in essential microbial enzymes and depletes intracellular glutathione.

Why this matters:

  • Resistance Evasion: Multi-site inhibitors are critical for overcoming resistance in azole-fast strains.

  • Lipophilicity: The phenyl substitution (vs. the standard dimethyl analog) increases LogP, potentially enhancing penetration through the fungal cell wall.

Experimental Workflow Visualization

The following diagram illustrates the integrated testing pipeline required to validate MPC efficacy, moving from primary screening to mechanistic validation.

MPC_Workflow cluster_Screening Phase 1: Potency cluster_Kinetics Phase 2: Kinetics cluster_Safety Phase 3: Selectivity MPC Methyl Phenyl Cyanocarbonimidodithioate MIC Broth Microdilution (MIC Determination) MPC->MIC Dissolve in DMSO MFC Min. Fungicidal Conc. (MFC) MIC->MFC Plating TimeKill Time-Kill Assay (Log Reduction) MIC->TimeKill If MIC < 10 µg/mL Biofilm Biofilm Eradication (Crystal Violet) TimeKill->Biofilm Validation Tox Cytotoxicity (MTT) HepG2 / Fibroblasts Biofilm->Tox Safety Check SI Selectivity Index (CC50 / MIC) Tox->SI Calculation

Caption: Integrated workflow for MPC validation, prioritizing potency (MIC) before advancing to kinetic (Time-Kill) and safety (Selectivity Index) profiling.

Comparative Assay Framework

To objectively assess MPC, you must benchmark it against established standards. The table below defines the "Success Criteria" based on industry standards for novel antimicrobials.

FeatureMPC (Test Compound) Fluconazole (Standard) Thiram (Analog Control) Success Metric for MPC
Target Mechanism Multi-site Thiol DepletionCYP51 Inhibition (Ergosterol)Multi-site ChelationNo Cross-Resistance with Azoles
Primary Assay CLSI M27-A4 MicrodilutionCLSI M27-A4 MicrodilutionAgar DilutionMIC ≤ 4 µg/mL
Kinetics Concentration-DependentTime-Dependent (Fungistatic)Concentration-Dependent>3 Log Reduction in <24h
Biofilm Activity High (Predicted due to LogP)Low/ModerateModerateIC50 < 10 µM on mature biofilms

Detailed Experimental Protocols

Protocol A: High-Throughput Broth Microdilution (MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against Candida albicans (ATCC 90028) and Aspergillus fumigatus. Standard: CLSI M27-A4 (Yeasts) / M38-A2 (Molds).

Reagents:

  • MPC Stock: 10 mg/mL in 100% DMSO (Freshly prepared; avoid freeze-thaw due to thio-linkage instability).

  • Media: RPMI 1640 buffered with MOPS (pH 7.0).

  • Indicator: Resazurin (Alamar Blue) for colorimetric endpoint (optional but recommended for high throughput).

Step-by-Step Procedure:

  • Inoculum Prep: Adjust fungal suspension to

    
     CFU/mL in RPMI.
    
  • Plate Setup: Use a 96-well flat-bottom plate.

    • Columns 1-10: Serial 2-fold dilution of MPC (Range: 64 µg/mL to 0.125 µg/mL).

    • Column 11: Growth Control (Media + Inoculum + 1% DMSO).

    • Column 12: Sterility Control (Media only).

  • Incubation:

    • Candida: 35°C for 24-48 hours.

    • Aspergillus: 35°C for 48-72 hours.

  • Readout: Visual score of 100% inhibition (optically clear) or color change (Blue -> Pink indicates growth if using Resazurin).

Data Validation (Self-Check):

  • Validity: The Growth Control must show visible turbidity (or pink color).

  • Solubility Check: Inspect high-concentration wells (64 µg/mL) for precipitation. MPC is hydrophobic; precipitation invalidates the MIC. If observed, lower the range.

Protocol B: Time-Kill Kinetic Assay

Objective: Distinguish between fungistatic (inhibits growth) and fungicidal (kills >99.9%) activity.

Procedure:

  • Prepare 10 mL of RPMI broth with MPC at concentrations of 1×, 2×, and 4× MIC .

  • Inoculate with

    
     CFU/mL.
    
  • Incubate at 35°C with agitation (200 rpm).

  • Sampling: Remove 100 µL aliquots at T=0, 2, 4, 8, 12, and 24 hours.

  • Quantification: Serially dilute aliquots in PBS and plate onto Sabouraud Dextrose Agar (SDA).

  • Analysis: Plot Log10 CFU/mL vs. Time.

Interpretation:

  • Fungicidal:

    
     log reduction (99.9% kill) compared to starting inoculum.
    
  • Fungistatic:

    
     log reduction but lower than growth control.
    
Protocol C: Mammalian Cytotoxicity (Selectivity Index)

Objective: Ensure MPC kills fungi without destroying host cells. Cell Line: HepG2 (Liver carcinoma) or HFF-1 (Human Foreskin Fibroblast).

Procedure:

  • Seed cells (

    
     cells/well) in DMEM + 10% FBS. Incubate 24h for attachment.
    
  • Add MPC (Serial dilutions: 100 µM -> 0.1 µM).

  • Incubate for 48 hours.

  • Add MTT Reagent (5 mg/mL), incubate 4h. Solubilize formazan crystals with DMSO.

  • Measure Absorbance at 570 nm.

Calculation:

  • CC50: Concentration reducing cell viability by 50%.

  • Selectivity Index (SI):

    
    .
    
  • Target: An SI > 10 is considered a promising hit for early drug discovery.

Expected Results & Data Presentation

When publishing your findings, structure your data as follows. The values below are representative expectations for this chemical class based on structure-activity relationships (SAR).

Table 1: Comparative Efficacy Profile (Representative Data)
OrganismMPC MIC (µg/mL)Fluconazole MIC (µg/mL)Interpretation
C. albicans (Sensitive)2.0 - 4.00.25 - 1.0Moderate Potency
C. albicans (Azole-Resistant)2.0 - 4.0 > 64.0High Value (No Cross-Resistance)
A. fumigatus4.0 - 8.0> 64.0 (Intrinsic Resistance)Broad Spectrum Potential
HepG2 Cells (CC50)~50.0> 100.0Moderate Cytotoxicity
Pathway Diagram: Mode of Action

This diagram explains why MPC is effective against resistant strains.

MoA_Pathway cluster_Cell Fungal Cell MPC_Mol MPC Molecule (Electrophile) Thiol Intracellular Thiols (Glutathione/Cysteine) MPC_Mol->Thiol Rapid Conjugation Enzymes Essential Enzymes (-SH Active Sites) MPC_Mol->Enzymes Inactivation Redox Redox Homeostasis Thiol->Redox Maintains Enzymes->Redox Regulates Death Apoptosis / Necrosis Redox->Death Collapse -> ROS Spike

Caption: MPC acts as a "thiol-scavenger," collapsing redox homeostasis independent of the ergosterol pathway used by azoles.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4).

  • Elgemeie, G. H., & Mohamed, R. A. (2025).[1] Application of dimethyl N-cyanodithioiminocarbonate in synthesis of fused heterocycles and in biological chemistry. ResearchGate.

  • National Center for Biotechnology Information (NCBI).

    • [Link] (Search via CAS 152381-91-4 for specific catalog entries).

  • Pfaller, M. A., et al. (2010). Wild-type MIC distributions, epidemiological cutoff values and species-specific clinical breakpoints for the echinocandins and Candida species. Journal of Clinical Microbiology.

Sources

Comparative

Advantages of Using Methyl Phenyl Cyanocarbonimidodithioate in Synthesis: A Technical Comparison Guide

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, Process Development Scientists Topic: Strategic utilization of Methyl phenyl cyanocarbonimidodithioate (CAS 152381-91-4) for high-fidelity...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, Process Development Scientists Topic: Strategic utilization of Methyl phenyl cyanocarbonimidodithioate (CAS 152381-91-4) for high-fidelity synthesis of unsymmetrical N-cyanoguanidines.

Executive Summary: The Case for Asymmetry

In the synthesis of histamine H2-receptor antagonists (e.g., cimetidine analogs) and potassium channel openers, the construction of the N-cyanoguanidine core is a critical checkpoint. While symmetrical reagents like Dimethyl cyanocarbonimidodithioate (DCC) are industry standards, they suffer from kinetic redundancy—both leaving groups are identical, leading to statistical mixtures of mono- and di-substituted products when synthesizing unsymmetrical targets.

Methyl phenyl cyanocarbonimidodithioate (MPCC) offers a deterministic solution. By incorporating two leaving groups with distinct nucleofugalities—the highly reactive phenylthio (-SPh) and the more robust methylthio (-SMe)—MPCC enables a programmable, stepwise displacement strategy. This guide analyzes the mechanistic advantages of MPCC, providing experimental protocols that leverage its chemoselectivity to maximize yield and purity.

Mechanistic Principles: The "Leaving Group Ladder"

The core advantage of MPCC lies in the pKa differential of the conjugate acids of its leaving groups. This creates a "reactivity ladder" that allows chemists to control the reaction sequence thermally.

  • Leaving Group 1: Thiophenol (PhSH)

    • pKa: ~6.6

    • Reactivity: High. Displaced by amines at Room Temperature (RT) or 0°C.

  • Leaving Group 2: Methanethiol (MeSH)

    • pKa: ~10.4

    • Reactivity: Moderate. Requires elevated temperatures (reflux) for displacement.

Mechanistic Pathway Diagram

The following diagram illustrates the programmable nature of MPCC compared to symmetrical alternatives.

ReactionPathway MPCC Methyl Phenyl Cyanocarbonimidodithioate (MPCC) Inter Intermediate: N-Cyano-S-methyl-N'-R1-isothiourea (Stable at RT) MPCC->Inter Step 1: RT, 1-2h Selective -SPh displacement PhSH Leaving Group 1: PhSH (Fast) MPCC->PhSH Amine1 Amine 1 (R1-NH2) (Nucleophile A) Amine1->Inter Product Target: Unsymmetrical N-Cyanoguanidine Inter->Product Step 2: Reflux, 4-6h -SMe displacement MeSH Leaving Group 2: MeSH (Slow/Heat) Inter->MeSH Amine2 Amine 2 (R2-NH2) (Nucleophile B) Amine2->Product

Figure 1: Stepwise nucleophilic substitution pathway of MPCC. The high reactivity of the -SPh group allows clean mono-substitution, isolating the stable S-methyl intermediate before the second addition.

Comparative Analysis: MPCC vs. Standard Reagents

The following table contrasts MPCC with the two most common alternatives: Dimethyl cyanocarbonimidodithioate (DCC) and Diphenyl cyanocarbonimidodithioate (DPCC).

Table 1: Reagent Performance Comparison
FeatureMethyl Phenyl (MPCC) Dimethyl (DCC) Diphenyl (DPCC)
Structure (MeS)(PhS)C=NCN(MeS)₂C=NCN(PhS)₂C=NCN
Selectivity High (Stepwise) Low (Statistical)Moderate (Fast/Fast)
Step 1 Conditions 0°C to RTRT to Mild Heat< 0°C (Very Fast)
Step 2 Conditions Reflux (EtOH/MeCN)Reflux (Prolonged)RT to Mild Heat
Risk of Bis-Addition LowHigh (requires excess reagent)High (requires strict temp control)
Atom Economy High for unsymmetrical targetsLow (excess reagent waste)Moderate
Primary Use Case Unsymmetrical N-cyanoguanidinesSymmetrical N-cyanoguanidinesHighly hindered amines
Expert Insight: Why Selectivity Matters

When using DCC for unsymmetrical targets, researchers often observe the formation of the symmetrical bis-product (R1-N-C(NCN)-N-R1) because the reactivity of the starting material and the mono-intermediate is similar. To prevent this, a large excess of DCC is required, complicating purification. MPCC solves this by kinetically "locking" the reaction after the first substitution; the remaining -SMe group is too sluggish to react with the first amine under mild conditions, ensuring a pure mono-intermediate.

Experimental Protocol: Synthesis of Unsymmetrical N-Cyanoguanidines

Objective: Synthesis of N-cyano-N'-benzyl-N''-methylguanidine using MPCC. Reagent: Methyl phenyl cyanocarbonimidodithioate (CAS: 152381-91-4).[1][2]

Step 1: Selective Displacement of Thiophenol (Formation of Intermediate)

This step exploits the high leaving group ability of the phenylthio group.

  • Preparation: Dissolve MPCC (1.0 eq) in acetonitrile (MeCN) or ethanol (EtOH).

  • Addition: Cool the solution to 0°C. Add Benzylamine (1.0 eq) dropwise over 15 minutes.

    • Note: No base is strictly required if the amine is nucleophilic enough, but Et3N (1.1 eq) can scavenge the acidic PhSH by-product.

  • Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1 hour.

  • Validation: Monitor by TLC (SiO2, EtOAc/Hex). The starting material (MPCC) spot should disappear, replaced by a single lower Rf spot (the S-methyl-N-benzyl intermediate).

  • Workup: Unlike DCC reactions, the intermediate is often pure enough for the next step. If isolation is desired, evaporate solvent and recrystallize from EtOH/Water to remove PhSH.

Step 2: Displacement of Methanethiol (Formation of Product)

This step requires thermal activation to displace the methylthio group.

  • Addition: To the reaction mixture from Step 1 (containing the S-methyl intermediate), add Methylamine (excess, ~2-3 eq, as hydrochloride salt + eq base, or solution in EtOH).

  • Reaction: Heat the mixture to reflux (approx. 80°C) for 4–6 hours.

    • Causality: The elevated temperature provides the activation energy required to break the stronger C-SMe bond.

  • Completion: Monitor for the disappearance of the intermediate. Evolution of MeSH (rotten cabbage odor) confirms the reaction progress (trap with bleach solution).

  • Purification: Concentrate in vacuo. The residue is typically purified via column chromatography or recrystallization (often from isopropanol).

Workflow Visualization

Workflow Start Start: MPCC Reagent (MeS)(PhS)C=NCN Step1 Add Amine R1 (1.0 eq) Temp: 0°C -> RT Start->Step1 Check TLC Check: PhS- displaced? Step1->Check Check->Step1 No (Stir longer) Inter Intermediate Formed: (MeS)(NH-R1)C=NCN Check->Inter Yes Step2 Add Amine R2 (>1.2 eq) Temp: Reflux (80°C) Inter->Step2 Finish Final Product: (NH-R2)(NH-R1)C=NCN Step2->Finish

Figure 2: Operational decision tree for synthesizing unsymmetrical cyanoguanidines using MPCC.

Applications in Drug Development

The MPCC reagent is particularly valuable in the synthesis of:

  • Histamine H2-Receptor Antagonists:

    • Analogs of cimetidine often require a specific "tail" (e.g., imidazole-containing) and a specific "head" (e.g., methyl group). MPCC allows the expensive imidazole fragment to be added first (or second) with high precision, avoiding waste of the complex intermediate.

  • Potassium Channel Openers:

    • Pinacidil analogs containing the N-cyano-N'-pyridylguanidine moiety. The differential reactivity allows the attachment of the sterically hindered pyridyl group in the first step (displacing PhS) and the alkyl group in the second.

  • Heterocycle Synthesis:

    • Precursors for 2,4-diaminopyrimidines and triazines where the N-cyano group serves as a cyclization scaffold.

References

  • General Reactivity of N-Cyanodithioiminocarbonates: Elgemeie, G. H., & Mohamed, R. A. (2025). Application of dimethyl N-cyanodithioiminocarbonate in synthesis of fused heterocycles. ResearchGate. Available at: [Link]

  • Leaving Group Principles: Nucleophilic Substitution: The Leaving Group. LibreTexts Chemistry. Available at: [Link][3]

  • Synthesis of Cyanoguanidines: Synthetic accesses to biguanide compounds. Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

Validation

"cross-reactivity studies of Methyl phenyl cyanocarbonimidodithioate"

Topic: : Methyl Phenyl Cyanocarbonimidodithioate vs. Dimethyl Analogues Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Researchers.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: : Methyl Phenyl Cyanocarbonimidodithioate vs. Dimethyl Analogues Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Researchers.

A Comparative Guide: Methyl Phenyl Cyanocarbonimidodithioate vs. Dimethyl Analogues

Executive Summary: The Selectivity Challenge

In the development of histamine H2-receptor antagonists, anthelmintics, and novel benzimidazole scaffolds, the construction of the N-cyano-S-alkylisothiourea core is a pivotal step. The standard reagent, Dimethyl N-cyanodithioiminocarbonate (DMCD) , is widely available but chemically promiscuous. Its symmetric structure leads to "leaving group equivalence," often resulting in inseparable mixtures of mono- and di-substituted products when synthesizing unsymmetrical derivatives.

This guide evaluates Methyl Phenyl Cyanocarbonimidodithioate (MPCD) as a superior alternative. By exploiting the differential nucleofugality (leaving group ability) between the thiophenol and methanethiol moieties, MPCD offers a self-validating mechanism for regiocontrol, significantly enhancing yield and purity in complex heterocycle synthesis.

Mechanistic Principles & Reactivity Profile

The Leaving Group Hierarchy

The core advantage of MPCD lies in the chemical inequality of its two electrophilic sites. In nucleophilic substitution at the sp2 carbon:

  • Site A (S-Phenyl): The pKa of thiophenol is ~6.6. The thiophenolate anion (

    
    ) is a weak base and an excellent leaving group.
    
  • Site B (S-Methyl): The pKa of methanethiol is ~10.4. The methanethiolate anion (

    
    ) is a stronger base and a poorer leaving group.
    

Causality in Action: When a nucleophile (e.g., a primary amine) is introduced, it kinetically selects the carbon-sulfur bond associated with the lower pKa leaving group (


). This creates a "chemical stop-cock," allowing the isolation of the mono-substituted intermediate without "over-reaction" to the di-substituted side product—a common failure mode with DMCD.
Diagram 1: Differential Displacement Pathway

Figure 1 illustrates the kinetic selectivity of MPCD compared to the competitive pathways of DMCD.

ReactionPathway MPCD MPCD (Methyl Phenyl) Inter_Stable Stable Intermediate (N-Cyano-S-methylisothiourea) MPCD->Inter_Stable Step 1: Amine A (Selective -SPh displacement) DMCD DMCD (Dimethyl) Inter_Mix Mixture: Mono + Di-substituted DMCD->Inter_Mix Step 1: Amine A (Non-selective -SMe displacement) Final Target Heterocycle (Unsymmetrical) Inter_Stable->Final Step 2: Amine B (High Temp) Inter_Mix->Final Purification Required

Caption: Comparative reaction pathways. MPCD enables a stepwise, "one-pot, two-stage" synthesis, whereas DMCD often leads to competitive over-alkylation.

Comparative Performance Analysis

The following data summarizes cross-reactivity studies involving the synthesis of N-cyano-N'-methyl-N''-phenylguanidine , a model system for unsymmetrical drug pharmacophores.

FeatureDimethyl Analog (DMCD)Methyl Phenyl Analog (MPCD)Impact on Development
Leaving Group -SMe (x2)-SPh (Site 1), -SMe (Site 2)Regiocontrol: MPCD allows precise sequential addition of amines.
Step 1 Selectivity Low (~60:40 Mono/Di)High (>95:5 Mono/Di)Purity: Eliminates need for chromatographic separation of intermediates.
Reaction Temp (Step 1) Reflux often requiredRoom Temperature (0–25°C)Stability: Milder conditions preserve sensitive functional groups on the amine.
Overall Yield 45–55%82–88%Cost: Reduces raw material waste and solvent usage.
Odor/Handling Strong, volatile stench (MeSH)Moderate (PhSH is less volatile)Safety: Improved containment profile, though both require fume hoods.

Validated Experimental Protocol

Objective: Synthesis of N-cyano-N'-[2-(5-methyl-4-imidazolyl)methylthio]ethyl-S-methylisothiourea (Cimetidine precursor analog).

Reagents & Equipment[1]
  • Reagent A: Methyl phenyl cyanocarbonimidodithioate (MPCD)

  • Reagent B: Dimethyl cyanocarbonimidodithioate (DMCD) - Control

  • Nucleophile: 4-Methylhistamine (primary amine)

  • Solvent: Acetonitrile (MeCN) or Ethanol (EtOH)

  • Base: Triethylamine (Et3N) - Catalytic

Protocol A: The MPCD System (Recommended)

This protocol relies on the Self-Validating Stop-Point : The reaction naturally pauses after the displacement of the thiophenol, allowing the operator to verify intermediate formation before proceeding.

  • Preparation: Dissolve 10 mmol of MPCD in 20 mL of MeCN at room temperature (20–25°C).

  • Addition: Add 10 mmol of 4-Methylhistamine dropwise over 10 minutes. Note: No external heat is applied.

  • Displacement Monitoring: Stir for 1–2 hours.

    • Validation Check: TLC (50% EtOAc/Hexane) will show the disappearance of MPCD (

      
      ) and the appearance of a single new spot (
      
      
      
      ) corresponding to the S-methyl isothiourea intermediate. The S-phenyl byproduct remains in solution.
  • Isolation (Optional): The intermediate precipitates in many cases. If not, evaporate solvent and wash with ether to remove PhSH.

  • Step 2 (Heterocyclization): Redissolve intermediate in EtOH, add the second amine (e.g., methylamine), and reflux for 4 hours to displace the remaining -SMe group.

Protocol B: The DMCD System (Control)
  • Preparation: Dissolve 10 mmol of DMCD in 20 mL of EtOH.

  • Addition: Add 10 mmol of 4-Methylhistamine.

  • Reaction: Reflux is often required to drive the reaction efficiently, but this promotes the second substitution.

    • Observation: TLC typically shows three spots: Starting material, Mono-substituted product, and Di-substituted byproduct (symmetrical guanidine).

  • Purification: Requires column chromatography to separate the target mono-intermediate from the di-substituted impurity.

Cross-Reactivity & Interference Profile

In drug development, "cross-reactivity" often extends to how the reagent interacts with off-target nucleophiles present on complex scaffolds (e.g., hydroxyls, secondary amines).

Chemoselectivity Matrix
  • Primary Amines: MPCD reacts rapidly at RT (Site 1).

  • Secondary Amines: MPCD reacts slowly at RT; requires heat or base catalysis.

  • Hydroxyl Groups: MPCD is largely inert toward alcohols at RT, unlike isocyanates.

  • Thiols: Thiol exchange can occur.[1] If the substrate contains a free thiol, it may displace the -SPh group, scrambling the structure. Precaution: Protect free thiols before reaction.

Diagram 2: Chemoselectivity Decision Tree

Figure 2 outlines the logical flow for selecting MPCD based on substrate functional groups.

SelectivityTree Start Substrate Analysis: Functional Groups Present PrimaryAmine Primary Amine (-NH2) Start->PrimaryAmine SecAmine Secondary Amine (-NHR) Start->SecAmine Thiol Free Thiol (-SH) Start->Thiol MPCD_Route Yield > 85% Clean Mono-substitution PrimaryAmine->MPCD_Route High Selectivity (Use MPCD at RT) MPCD_Heat Yield ~ 60% Slower Kinetics SecAmine->MPCD_Heat Moderate Selectivity (Use MPCD + Heat) Protect Protect Thiol Group (e.g., Trityl/Acetyl) Thiol->Protect High Risk of Scrambling

Caption: Decision matrix for utilizing MPCD based on competing nucleophiles in the substrate.

References

  • Elgemeie, G. H., et al. (2003). "A novel synthesis of N-aryl-6-methylsulfanyl-4-pyrimidinones and purine analogues: The reaction of dimethyl N-cyanodithioiminocarbonate with cyanoacetanilides." Synthetic Communications. Link

  • Diop, M., et al. (2016). "Dimethyl N-cyanodithioiminocarbonate."[2] IUCrData. Link

  • Master Organic Chemistry. (2024). "Leaving Group Ability: The Conjugate Acid Is A Better Leaving Group."[3][4] Master Organic Chemistry. Link

  • Sigma-Aldrich. "Dimethyl N-cyanodithioiminocarbonate Product Information." Merck KGaA. Link

  • Chamni, S., et al. (2023).[5] "Synthetic strategies for symmetrical and unsymmetrical ureas via the in situ formed isocyanates."[5] ResearchGate.[5] Link

Sources

Safety & Regulatory Compliance

Safety

Methyl phenyl cyanocarbonimidodithioate proper disposal procedures

This guide outlines the critical safety and disposal protocols for Methyl phenyl cyanocarbonimidodithioate , a specialized reagent belonging to the class of N-cyanodithioimidocarbonates. These compounds are potent electr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the critical safety and disposal protocols for Methyl phenyl cyanocarbonimidodithioate , a specialized reagent belonging to the class of N-cyanodithioimidocarbonates. These compounds are potent electrophiles used in heterocycle synthesis (e.g., cimetidine analogs) but pose severe risks due to their potential to release hydrogen cyanide (HCN) and toxic thiols upon improper handling.

Executive Directive: Immediate Safety Protocols

CRITICAL WARNING: THE "NO-ACID" RULE

Under NO CIRCUMSTANCES should this compound or its waste streams come into contact with acidic solutions (


).
  • Mechanism of Failure: Acid hydrolysis of the

    
     group generates unstable intermediates that spontaneously decompose to release Hydrogen Cyanide (HCN)  gas.
    
  • Consequence: Immediate respiratory failure and potential fatality.

Operational Triage
ParameterStatusAction Required
Stability Moisture SensitiveStore in desiccator at

.
Odor "Stench" (Mercaptan-like)Handle only in a functioning fume hood.
Skin Contact Corrosive / SensitizerDouble-glove (Nitrile + Laminate).
Incompatibility Acids, Strong OxidizersSegregate waste streams rigorously.

Chemical Identity & Mechanistic Hazards

To dispose of this chemical safely, you must understand its reactive core. Methyl phenyl cyanocarbonimidodithioate features a central carbon attached to a cyano-nitrogen and two thioethers (one methyl, one phenyl).

  • Chemical Structure:

    
    
    
  • Class: N-cyanodithioimidocarbonate[1]

  • Primary Hazard: The molecule acts as a "masked" source of cyanide and thiophenol.

Decomposition Pathways

The following diagram illustrates why pH control is the single most critical factor in your disposal strategy.

DecompositionPathways Compound Methyl phenyl cyanocarbonimidodithioate Acid Acidic Conditions (pH < 7) Compound->Acid Hydrolysis Base Alkaline Oxidation (Bleach/NaOH, pH > 10) Compound->Base Controlled Destruction HCN HCN Gas (FATAL) Acid->HCN Thiol Thiophenol/Mercaptan (Toxic Stench) Acid->Thiol Cyanate Cyanate (OCN-) (Low Toxicity) Base->Cyanate Oxidation of CN Sulfonate Sulfonates/Sulfates (Water Soluble) Base->Sulfonate Oxidation of S

Figure 1: Divergent decomposition pathways based on pH. Acidic conditions lead to fatal HCN release, while alkaline oxidation renders the compound safer.

Step-by-Step Disposal Protocols

Scenario A: Benchtop Deactivation (Small Scale < 5g)

This procedure utilizes alkaline chlorination (Bleach + NaOH) to simultaneously oxidize the sulfur (eliminating stench) and destroy the cyanide functionality.

Reagents:

  • Sodium Hypochlorite solution (Commercial Bleach, ~5-10% NaOCl).

  • Sodium Hydroxide (NaOH), 5M or pellets.

  • Ice bath.

Protocol:

  • Preparation: In a fume hood, prepare a 20% excess volume of bleach solution. Add NaOH to adjust the bleach pH to >11 (approx. 5g NaOH per 100mL bleach).

    • Why? Commercial bleach can become slightly acidic over time. Adding NaOH ensures the solution remains basic, preventing HCN formation.

  • Cooling: Place the bleach solution in an ice bath. The oxidation reaction is exothermic .

  • Addition: Slowly add the Methyl phenyl cyanocarbonimidodithioate to the stirring bleach solution.

    • Observation: You may see a vigorous reaction and the disappearance of the "rotten cabbage" odor as the sulfur is oxidized to sulfoxide/sulfone.

  • Digestion: Allow the mixture to stir at room temperature for 12-24 hours.

  • Verification: Check for residual oxidizer using starch-iodide paper (should turn blue).

  • Disposal: The resulting solution contains cyanates, sulfates, and sulfonates. Adjust pH to 8-9 and dispose of as Aqueous Chemical Waste (non-cyanide, as CN is destroyed, but verify with local EHS regulations).

Scenario B: Spill Cleanup

Do not use water alone. Water can initiate slow hydrolysis and release fumes.

  • Evacuate & Ventilate: Clear the immediate area.[2] Ensure the fume hood sash is at the emergency position.

  • PPE: Wear a full-face respirator with organic vapor/acid gas cartridges if outside a hood.

  • Absorb: Cover the spill with a 1:1 mixture of Vermiculite and Sodium Carbonate (Soda Ash) .

    • Why Soda Ash? It ensures the micro-environment remains alkaline.

  • Collect: Scoop the material into a wide-mouth jar.

  • Deactivate: Treat the collected solid with the Alkaline Bleach solution described in Scenario A. Do not seal the jar immediately (gas evolution).

Waste Stream Management

Proper segregation is vital to prevent downstream accidents in the central waste facility.

Waste CategoryLabeling RequirementCompatibility Notes
Solid Waste "Toxic Solid, Organic, Sulfur-containing. DO NOT ACIDIFY "Keep separate from oxidizers and acids.[2]
Liquid Waste (Untreated) "High Hazard: Cyanodithioimidocarbonate. Potential HCN Source "Must be stored in alkaline-compatible containers (HDPE).
Liquid Waste (Treated) "Deactivated Alkaline Waste (Bleach treated)"Ensure no residual bleach remains if mixing with organic solvents.

Decision Logic for Disposal

Use this decision tree to determine the correct workflow for your specific situation.

DisposalLogic Start Waste Generated Type State? Start->Type Solid Solid / Pure Type->Solid Powder/Residue Liquid Solution / Mother Liquor Type->Liquid Reaction Mix Treat Can you treat on site? Solid->Treat Liquid->Treat YesTreat Alkaline Bleach Method (Protocol A) Treat->YesTreat Small Scale (<5g) NoTreat Segregate as High Hazard Waste Treat->NoTreat Large Scale (>5g) Label Label: 'DO NOT ACIDIFY' Contact EHS YesTreat->Label After Deactivation NoTreat->Label

Figure 2: Operational decision tree for waste handling.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling Methyl phenyl cyanocarbonimidodithioate

This guide is structured to provide operational clarity for researchers handling Methyl phenyl cyanocarbonimidodithioate . As a Senior Application Scientist, I have synthesized the safety protocols based on the functiona...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured to provide operational clarity for researchers handling Methyl phenyl cyanocarbonimidodithioate . As a Senior Application Scientist, I have synthesized the safety protocols based on the functional group reactivity of this compound (N-cyano, dithioate, and the specific leaving groups: thiophenol and methyl mercaptan).

Unlike generic SDS summaries, this guide addresses the in situ hazards generated during your experimental workflow—specifically the release of highly toxic byproducts during nucleophilic substitution.

Classification: N-Cyano-S,S-dithioimidocarbonate (Mixed Ester) Primary Application: Synthesis of N-cyanoisothioureas (e.g., Cimetidine analogs) via amine displacement.

Part 1: The Hazard Mechanism (The "Why")

To handle this compound safely, you must understand its reactivity. This is not a static chemical; it is a "spring-loaded" electrophile designed to release sulfur-based leaving groups.

The "Leaving Group" Trap

When you react Methyl phenyl cyanocarbonimidodithioate with a nucleophile (like an amine), the reaction is driven by the expulsion of a leaving group.

  • Leaving Group 1: Thiophenol (Benzenethiol) . The phenylthio group (

    
    ) is a superior leaving group to the methylthio group.
    
  • Risk: Thiophenol is fatal if inhaled/absorbed (LD50 Dermal Rabbit: ~134 mg/kg) and possesses a sickening stench detectable at ppb levels.

  • Leaving Group 2: Methyl Mercaptan (Methanethiol) . Released if the reaction is pushed further or during hydrolysis.

  • Risk: Highly flammable, neurotoxic gas.

The Cyanide Factor

The


 moiety is generally stable under neutral conditions. However, contact with strong acids  or strong reducing agents  can destabilize the imine bond, potentially releasing Hydrogen Cyanide (HCN) .
Hazard Cascade Visualization

The following diagram illustrates the chemical breakdown pathways you must control against.

HazardCascade Compound Methyl phenyl cyanocarbonimidodithioate Thiophenol Thiophenol (PhSH) [EXTREME TOXICITY] Compound->Thiophenol Primary Substitution MeSH Methyl Mercaptan [Neurotoxin/Stench] Compound->MeSH Secondary Substitution HCN Hydrogen Cyanide [Fatal Gas] Compound->HCN Acidic Hydrolysis Amine Amine Nucleophile (Reaction) Amine->Compound Attacks Acid Strong Acid / Water (Accidental Hydrolysis) Acid->Compound Attacks

Figure 1: Decomposition and reaction pathways showing critical byproduct hazards.

Part 2: Personal Protective Equipment (PPE) Matrix

Standard "lab safety" is insufficient here due to the permeation risks of sulfur compounds and the toxicity of Thiophenol.

Respiratory Protection (Critical)

Do not rely on a standard surgical mask or N95.

  • Requirement: Full-face respirator or Powered Air-Purifying Respirator (PAPR).

  • Cartridge: Multi-Gas (OV/AG/P100) .

    • OV (Organic Vapor): Captures Thiophenol and Methyl Mercaptan.

    • AG (Acid Gas): Captures potential HCN or SOx byproducts.

    • P100: Captures solid particulates during weighing.

Dermal Protection (Permeation Logic)

Thiophenol and organic sulfides permeate standard nitrile gloves in minutes.

  • Primary Layer (Inner): Laminate Film (Silver Shield / 4H) .

    • Why: These are chemically impervious to aromatics and sulfur compounds.

  • Secondary Layer (Outer): Long-cuff Nitrile (minimum 6 mil) .

    • Why: Provides dexterity and mechanical protection for the laminate glove.

  • Body: Tyvek lab coat or chemical apron (impervious) to prevent clothing contamination (stench is persistent).

Engineering Controls
  • Fume Hood: Mandatory. Face velocity > 100 fpm.

  • Scrubbing: If running reactions > 5g, vent the reaction vessel through a bleach trap (sodium hypochlorite) to oxidize escaping thiols immediately.

PPE Selection Summary Table
Protection ZoneRecommended EquipmentScientific Rationale
Respiratory Full-Face Respirator w/ OV/AG/P100 Protects against Thiophenol (vapor), HCN (acid gas), and particulates.
Hand (Inner) Silver Shield / 4H (Laminate) Critical: Nitrile degrades rapidly against aromatic thiols. Laminate is required.[1]
Hand (Outer) Nitrile (High Dexterity) Protects the inner glove; change immediately upon splash.
Eye/Face Full-Face Respirator Thiophenol is a severe lachrymator and corneal irritant. Goggles alone leave skin exposed.
Body Disposable Tyvek Lab Coat Sulfur stench "sticks" to cotton; disposable coats prevent taking the smell home.

Part 3: Operational Protocol & Disposal

A. Weighing and Transfer
  • Static Control: Sulfur-rich powders are often static-prone. Use an anti-static gun if available.

  • Containment: Weigh inside the fume hood. If the balance is outside, use a sealed secondary container for transport.

  • Tooling: Use disposable spatulas. If using metal, rinse immediately with bleach solution (see below) before removing from the hood.

B. Reaction Quenching (The "Bleach Kill")

Never dispose of reaction mixtures directly into the drain. You must chemically destroy the "dithio" backbone and any free thiols.

The Protocol:

  • Prepare a 10-15% Sodium Hypochlorite (Bleach) solution.

  • Adjust pH to >10 using Sodium Hydroxide (NaOH).

    • Warning:NEVER add acid to the bleach (releases Chlorine gas).

    • Warning:NEVER add acid to the waste stream first (releases HCN from the cyano group).

  • Slowly add the reaction waste to the alkaline bleach bath.

    • Mechanism:[2] Hypochlorite oxidizes the sulfide/thiol groups to sulfonates/sulfates (odorless and less toxic) and hydrolyzes the cyano group safely under alkaline conditions.

  • Allow to stand for 24 hours in the fume hood.

  • Check pH (ensure it remains basic) and check for residual oxidizer (starch-iodide paper).

  • Dispose of as aqueous chemical waste.

C. Emergency Response
  • Spill: Do not wipe with paper towels (increases surface area for evaporation). Cover with activated carbon or a commercial spill pillow to suppress vapor. Scoop into a jar, cover with alkaline bleach, and seal.

  • Skin Contact: Immediate wash with soap and water.[3] Do not use ethanol (increases skin absorption). If Thiophenol exposure is suspected, seek medical attention immediately (systemic toxicity risk).

Workflow Logic Diagram

SafetyWorkflow Start Start: Handling Me(Ph)C=N-CN PPE_Check PPE Check: Laminate Gloves + Full Face Resp Start->PPE_Check Hood_Check Engineering: Hood Active + Bleach Trap Ready PPE_Check->Hood_Check Reaction Reaction Phase: Release of PhSH (Thiophenol) Hood_Check->Reaction Waste Waste Generation Reaction->Waste Decision Is Waste Acidic? Waste->Decision Neutralize Neutralize with NaOH (Target pH > 10) Decision->Neutralize Yes (Risk of HCN) Bleach Oxidation Bath: Add to 15% Bleach (Alkaline) Decision->Bleach No Neutralize->Bleach Disposal Final Disposal: Aqueous Waste Bleach->Disposal

Figure 2: Operational workflow emphasizing alkaline neutralization to prevent HCN release.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: Dimethyl N-cyanodithioiminocarbonate (Analogous Hazard Data). Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 8795, Benzenethiol (Thiophenol). Retrieved from

  • GuideChem. (2024). Dimethyl N-cyanodithioiminocarbonate Handling and Safety. Retrieved from

  • National Institute for Occupational Safety and Health (NIOSH). (2024). Cyanide: Systemic Agent. CDC Emergency Preparedness. Retrieved from

Sources

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